dBET6
Description
Propriétés
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPZPLJOBHHBK-UFXYQILXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN8O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022545 | |
| Record name | dBET6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1950634-92-0 | |
| Record name | dBET6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of dBET6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
dBET6 is a second-generation proteolysis-targeting chimera (PROTAC) that has demonstrated significant potential in oncological research, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1][2] As a heterobifunctional molecule, this compound leverages the cell's own ubiquitin-proteasome system to induce the targeted degradation of Bromodomain and Extra-Terminal (BET) proteins, primarily BRD4.[2][3][4] This guide provides an in-depth technical overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Introduction to this compound: A PROTAC Approach
PROTACs represent a novel therapeutic modality designed to eliminate unwanted proteins rather than simply inhibiting them.[2][5] this compound is a prime example of this technology, composed of three key components: a ligand that binds to the target BET proteins (specifically, a derivative of the BET inhibitor JQ1), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] This tripartite design enables this compound to act as a molecular bridge, bringing BRD4 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This degradation-based mechanism offers several advantages over traditional inhibition, including increased potency and a more profound and sustained impact on downstream signaling pathways.[8][9]
Quantitative Efficacy and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data, highlighting its efficacy in binding to its target, inducing degradation, and its overall cellular activity.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | BRD4 Binding | 14 nM | BRD4 (BD1) AlphaScreen assay | [10][11] |
| pIC50 | BRD4 (BD1) Kinase Activity Inhibition | 7.8 | Not Specified | [4] |
| Kd | BRD4 BD1 | 46 nM | Fluorescence Polarization | [3] |
| DC50 | BRD4 Degradation (HEK293T cells, 3h) | 6 nM | Not Specified | [3] |
| Dmax | BRD4 Degradation (HEK293T cells, 3h) | 97% | Not Specified | [3] |
| Cellular IC50 | HepG2 cells (8h) | 23.32 nM | Western Blot | [12] |
Table 1: In Vitro and Cellular Potency of this compound
Unbiased quantitative expression proteomics has confirmed the remarkable selectivity of this compound. In MOLT4 T-ALL cells treated with 100 nM this compound for 2 hours, only BET proteins were significantly depleted out of 5,773 quantified proteins, demonstrating a highly specific mode of action.[8]
Core Mechanism of Action: From Ternary Complex Formation to Transcriptional Collapse
The mechanism of action of this compound can be delineated into a series of sequential molecular events, beginning with the formation of a ternary complex and culminating in a global disruption of transcription and apoptosis.
Ternary Complex Formation and Ubiquitination
The primary event in this compound's mechanism is the formation of a ternary complex consisting of this compound, the target BET protein (e.g., BRD4), and the CRBN E3 ubiquitin ligase.[4] This proximity, induced by this compound, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.[6] This process is repeated to form a polyubiquitin chain, which acts as a signal for proteasomal degradation.[7] The degradation of BRD4 is CRBN-dependent, as this compound is unable to induce BET protein degradation or cytotoxicity in CRBN-deficient cells.[1][8]
Downregulation of c-MYC and Disruption of Core Transcriptional Circuitry
BRD4 is a critical co-activator of transcription, particularly for key oncogenes such as c-MYC.[10] Following BRD4 degradation, there is a subsequent and rapid downregulation of c-MYC.[8][13] This is a key downstream effect of this compound treatment. In T-ALL, this compound has been shown to collapse the core transcriptional circuitry, leading to a widespread decrease in steady-state mRNA levels.[1][8]
Global Collapse of Transcription Elongation
A distinguishing feature of this compound compared to BET inhibitors like JQ1 is its impact on global transcription. Mechanistic studies have revealed that BET protein degradation by this compound leads to a widespread collapse of productive transcription elongation.[8][9][14] This effect is independent of CDK9 recruitment, a key factor in transcription elongation, and phenocopies the effects of CDK9 inhibition.[8][9] This global disruption of transcription contributes to the profound anti-proliferative and apoptotic effects of this compound.[8]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Cellular Viability Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cell lines (e.g., MOLT4, HEK293T) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from sub-nanomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the log of the compound concentration. Calculate the IC50 value using a non-linear regression model.
Western Blot for Protein Degradation
This method is used to visualize and quantify the degradation of target proteins.
-
Cell Treatment: Plate cells (e.g., HepG2) and treat with various concentrations of this compound for a defined time course (e.g., 1, 3, 8 hours).[10][12]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., α-Tubulin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.[12]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm target engagement of this compound with BRD4 in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analysis: Analyze the amount of soluble target protein (BRD4) remaining at each temperature by Western blot or other protein detection methods.
-
Data Interpretation: Ligand binding stabilizes the target protein, resulting in a shift in its melting curve to higher temperatures. This shift confirms cellular target engagement.[8]
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its mechanism of action, centered on the CRBN-mediated ubiquitination and proteasomal degradation of BET proteins, leads to profound and multifaceted anti-cancer effects. These include the downregulation of key oncogenes like c-MYC and a global collapse of transcription elongation, effects that are not observed with traditional BET inhibitors.[8] The high potency, selectivity, and distinct molecular pharmacology of this compound underscore its potential as a powerful tool for cancer research and a promising candidate for therapeutic development.[1][8]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. selleckchem.com [selleckchem.com]
- 14. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to dBET6: A PROTAC for BET Degradation
This guide provides a comprehensive technical overview of this compound, a second-generation Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. We will delve into its mechanism of action, present key quantitative data, outline detailed experimental protocols, and visualize complex biological processes.
Introduction: PROTACs and the BET Family
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest, offering a powerful therapeutic modality for targeting previously "undruggable" proteins.[1][2] The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[3][4] Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention.[4][5]
This compound: A Potent, Second-Generation BET Degrader
This compound is a highly potent, selective, and cell-permeable PROTAC designed to induce the degradation of BET proteins.[6][7] It is a heterobifunctional molecule composed of three key components:
-
A ligand that binds to the BET bromodomains (derived from the inhibitor JQ1).[7]
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][7][8]
-
A chemical linker that connects the two ligands.[1]
This structure allows this compound to act as a molecular bridge, bringing BET proteins into proximity with the CRBN E3 ligase to trigger their degradation.
Mechanism of Action
The primary mechanism of this compound involves the formation of a ternary complex between the BET protein (e.g., BRD4), this compound, and the CRBN E3 ligase. This proximity induces the ubiquitination of the BET protein, marking it for subsequent degradation by the 26S proteasome. This degradation event is more profound and sustained than simple inhibition, leading to a robust and durable disruption of BET-dependent cellular processes.[2][9] Unlike competitive inhibitors like JQ1 which primarily displace BRD4 from chromatin, this compound induces its global depletion.[5] This degradation is CRBN-dependent, as this compound is ineffective in cells lacking CRBN.[1]
Caption: Mechanism of this compound-induced BET protein degradation.
Quantitative Efficacy and Selectivity
This compound demonstrates high potency in binding to BET proteins and inducing their degradation at nanomolar concentrations. Its efficacy has been quantified across various biochemical and cellular assays.
Table 1: In Vitro Potency and Degradation Efficacy
| Parameter | Target/Cell Line | Value | Notes |
| IC₅₀ | BRD4 Binding | 14 nM | Measures binding affinity to the first bromodomain (BD1) of BRD4.[6][10][11][12] |
| DC₅₀ | BRD4 Degradation (HEK293T cells) | 6 nM | Concentration for 50% maximal degradation after 3 hours.[7] |
| Dₘₐₓ | BRD4 Degradation (HEK293T cells) | 97% | Maximum degradation level achieved after 3 hours.[7] |
| IC₅₀ | Anti-proliferative Activity | 0.001 - 0.5 µM | Varies across a panel of solid tumor cell lines (colon, breast, melanoma, etc.).[13] |
Table 2: Cellular and In Vivo Activity
| Context | Cell Line / Model | Concentration / Dose | Observed Effect |
| In Vitro | T-ALL Cell Lines | 100 nM | Depletion of BRD4 after 1 hour of treatment.[1] |
| In Vitro | MV4;11 cells | 1 nM | Near-complete degradation of BRD2, BRD3, and BRD4 after 4 hours.[12] |
| In Vitro | MOLT4 cells | 100 nM | Downregulation of c-MYC and induction of apoptosis.[10][14] |
| In Vivo | T-ALL Mouse Xenograft Model | 7.5 mg/kg BID (p.o. or i.p.) | Significant reduction of leukemic burden and increased survival.[6][10][14][15] |
Downstream Signaling and Cellular Effects
The degradation of BET proteins by this compound triggers a cascade of downstream events, primarily through the disruption of transcriptional programs controlled by these epigenetic readers.
-
c-MYC Downregulation: A primary consequence of BET degradation is the potent suppression of the MYC oncogene, a critical driver in many cancers.[10][13][14]
-
Induction of Apoptosis: The collapse of key transcriptional programs, including c-MYC, leads to robust induction of apoptosis in cancer cells.[1][10][14]
-
Disruption of Transcription Elongation: this compound causes a global collapse of productive transcription elongation, an effect that phenocopies the inhibition of CDK9.[5][8][10]
-
Immunomodulation: this compound has been shown to downregulate the expression of the immune checkpoint molecule PD-L1, suggesting a role in overcoming immune resistance in cancer.[13] It also inhibits the cGAS-STING inflammatory pathway in retinal microglia.[16][17]
Caption: Downstream signaling effects of this compound-mediated BRD4 degradation.
Detailed Experimental Protocols
The following section provides methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for Protein Degradation
This protocol is essential for directly measuring the degradation of target proteins.
Caption: Standard experimental workflow for Western Blot analysis.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., MOLT4, 293T) at an appropriate density. Treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time course (e.g., 1, 3, 5 hours).[6][10]
-
Cell Lysis:
-
Place the culture dish on ice and wash cells once with ice-cold PBS.[10][14]
-
Aspirate PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17][18]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[18]
-
Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[18]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[18]
-
Sample Preparation & Gel Electrophoresis:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with primary antibodies targeting the proteins of interest (e.g., anti-BRD4, anti-BRD2, anti-c-MYC) and a loading control (e.g., anti-Actin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using a digital imager.[18] Band intensities are quantified to determine the percentage of protein degradation relative to the vehicle control.
Cell Viability / Proliferation Assay
This assay measures the cytotoxic or anti-proliferative effects of this compound.
Protocol Steps (³H-Thymidine Uptake Method): [13]
-
Cell Plating: Seed cancer cell lines in 96-well plates at a suitable density.
-
Compound Treatment: Add serial dilutions of this compound, a relevant inhibitor (e.g., JQ1), and a vehicle control to the wells. Incubate for a specified period (e.g., 48 hours).
-
Radiolabeling: Add ³H-thymidine to each well and incubate for an additional period (e.g., 4-6 hours) to allow its incorporation into the DNA of proliferating cells.
-
Harvesting: Harvest the cells onto filter mats using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express results as a percentage of the vehicle control. Calculate IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo T-ALL Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a live animal model.
-
Cell Implantation: Intravenously inject human T-ALL cells (e.g., MOLT4, engineered to express luciferase) into immunocompromised mice (e.g., NSG mice).
-
Tumor Engraftment Monitoring: Monitor tumor engraftment and burden via bioluminescence imaging.
-
Randomization and Dosing: Once tumor burden is established (e.g., day 6), randomize mice into treatment cohorts:
-
Vehicle Control (e.g., Captisol)
-
This compound (e.g., 7.5 mg/kg, administered twice daily (BID) via oral gavage or intraperitoneal injection)
-
Comparative Agent (e.g., JQ1, 20 mg/kg, once daily (QD))
-
-
Treatment Period: Administer treatment for a defined period (e.g., 14-18 days).
-
Efficacy Assessment:
-
Monitor tumor burden throughout the study using bioluminescence imaging.
-
Monitor animal health and body weight.
-
Track survival, using a defined endpoint such as hind limb paralysis due to high femoral leukemic burden.
-
-
Data Analysis: Compare tumor growth rates and overall survival between the treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 5. BET Degradation Is More Effective Than Competitive Inhibition in T-ALL | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. graylab.stanford.edu [graylab.stanford.edu]
- 13. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. glpbio.com [glpbio.com]
Harnessing Targeted Protein Degradation: The Therapeutic Potential of dBET6 in Oncology
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth exploration of dBET6, a second-generation proteolysis-targeting chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) proteins. It details the molecule's mechanism of action, summarizes key preclinical findings across various cancer types, outlines established experimental protocols, and discusses its potential in combination therapies.
Introduction: Targeting BET Proteins with PROTAC Technology
BET proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating the transcription of key oncogenes, including MYC.[1][2] Their involvement in cancer cell proliferation and survival has made them a compelling target for therapeutic intervention.[2][3] While small molecule inhibitors like JQ1 have shown promise, their efficacy can be limited by resistance mechanisms and the need for continuous target engagement.[1][4]
Targeted protein degradation using PROTACs offers an alternative and potentially more robust therapeutic strategy.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[7] this compound is a highly cell-permeable and potent PROTAC that links the BET inhibitor JQ1 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal system to eliminate BET proteins.[5][8][9] This guide delves into the technical details and therapeutic promise of this approach.
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between the target BET protein (primarily BRD4), itself, and the E3 ubiquitin ligase CRBN.[8][10] This proximity leads to the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[6] Unlike traditional inhibitors that require sustained occupancy to be effective, this compound acts catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules. This leads to a profound and durable depletion of BET proteins within the cell.[11] The degradation process is dependent on the presence of CRBN; in CRBN-deficient cells, this compound cannot induce BET protein degradation or cytotoxicity.[5][8]
Downstream Cellular Effects and Signaling
The degradation of BRD4 by this compound leads to a global disruption of productive transcription elongation.[12][13] This is a more profound effect than seen with BET inhibitors like JQ1, which primarily displace BRD4 from super-enhancers.[11] The collapse of the transcriptional machinery results in the rapid downregulation of key oncogenic transcription factors, most notably MYC.[1][3][12] The suppression of MYC and other core regulatory circuitry transcription factors triggers a robust apoptotic response in cancer cells.[11][12]
References
- 1. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. BET Degradation Is More Effective Than Competitive Inhibition in T-ALL | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
The Profound Impact of dBET6 on Transcription and Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of epigenetic modulators, the advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift from target inhibition to targeted protein degradation. dBET6, a second-generation BET bromodomain degrader, exemplifies this advancement, demonstrating superior potency and a distinct mechanism of action compared to its predecessors and traditional small-molecule inhibitors. This technical guide provides an in-depth analysis of this compound's mechanism, its profound impact on global transcription and gene regulation, and the experimental methodologies used to elucidate its function. Through a comprehensive review of current literature, we present key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a critical resource for researchers in oncology, epigenetics, and drug development.
Introduction: The Evolution of BET-Targeting Therapeutics
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are critical epigenetic readers that play a central role in regulating gene expression.[1][2] Their involvement in the transcription of key oncogenes, such as c-MYC, has made them attractive targets for cancer therapy.[1] Initial therapeutic strategies focused on the development of small-molecule inhibitors, like JQ1, which competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting transcription of target genes.[3] While effective to an extent, these inhibitors have limitations, including the potential for drug resistance and a less profound impact on overall protein levels.[4]
This compound represents a significant leap forward. It is a heterobifunctional molecule composed of a ligand that binds to BET bromodomains (derived from JQ1) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[5][6] This design enables this compound to recruit BET proteins to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[7] This targeted degradation approach results in a more sustained and potent downstream effect compared to simple inhibition.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of this compound is the induced degradation of BET proteins. This process is dependent on the presence of the E3 ligase component, Cereblon. In CRBN-deficient cells, this compound is unable to induce BET protein degradation or exert its cytotoxic effects, highlighting the specificity of its action.
The degradation of BET proteins, most notably BRD4, by this compound has a more global and profound impact on transcription than competitive inhibition by molecules like JQ1.[3] While JQ1 preferentially displaces BRD4 from super-enhancers, this compound leads to a widespread depletion of BRD4 from all regulatory elements of the genome.[3][8] This global depletion disrupts the core transcriptional circuitry of cancer cells, leading to a collapse of transcription elongation.[3] Interestingly, this disruption of transcription elongation by this compound is independent of P-TEFb and its kinase subunit CDK9, which are typically involved in releasing promoter-proximal paused RNA Polymerase II.[3][7]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified across various experimental systems. The following tables summarize key quantitative data from published studies, providing a comparative overview of its activity.
| Parameter | Value | Cell Line/System | Comments | Reference |
| BRD4 Binding IC50 | ~14 nM | In vitro | Measures the concentration of this compound required to inhibit 50% of BRD4 binding. | [9][10] |
| BET Bromodomain IC50 | ~10 nM | In vitro | General potency against BET bromodomains. | |
| BRD4 Degradation DC50 | 6 nM | HEK293T cells | Concentration for 50% degradation of BRD4 after 3 hours of treatment. | |
| BRD4 Degradation Dmax | 97% | HEK293T cells | Maximum degradation of BRD4 observed. | |
| BRD4 Degradation Onset | 1 hour | T-ALL cell lines | Significant depletion of BRD4 observed after 1 hour of treatment with 100 nM this compound. | [5] |
| Anti-proliferative IC50 | 0.001 - 0.5 µM | Various solid tumor cell lines | Demonstrates significantly higher potency compared to JQ1 and dBET1 (0.5 - 5 µM). | [1] |
Impact on Gene Regulation and Downstream Cellular Effects
The degradation of BET proteins by this compound triggers a cascade of downstream effects on gene expression and cellular function, ultimately leading to anti-tumor activity.
Transcriptional Reprogramming
RNA sequencing (RNA-seq) studies have revealed that this compound treatment leads to a widespread decrease in steady-state mRNA levels.[9] This effect is far more pronounced than that observed with JQ1. For instance, in T-ALL cells treated for 6 hours, this compound (at a 10-fold lower concentration) caused the downregulation of 11,473 mRNAs, compared to 2,099 mRNAs downregulated by JQ1. This global transcriptional disruption is a direct consequence of the widespread removal of BRD4 from chromatin.
A key target of BET proteins is the oncogene c-MYC. Treatment with this compound leads to a potent and sustained downregulation of c-MYC expression, a critical event for its anti-proliferative effects.[3][9]
Induction of Apoptosis
The collapse of the core transcriptional machinery initiated by this compound precedes a robust apoptotic response in cancer cells.[9] This induction of programmed cell death is a key contributor to its potent anti-tumor activity and is significantly more pronounced than with BET inhibitors.[3]
Effects on Splicing
Recent studies have also implicated BRD4 in the regulation of alternative splicing. Treatment with this compound has been shown to induce a greater number of alternative splicing events compared to JQ1, suggesting that BET protein degradation can impact post-transcriptional RNA processing.[8]
Experimental Protocols
The characterization of this compound's function has relied on a suite of advanced molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of BET proteins (BRD2, BRD3, BRD4) following this compound treatment.
-
Cell Culture and Treatment: Seed cells (e.g., HepG2, MOLT4) in 12-well plates and allow them to adhere.[11] Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for specified time points (e.g., 1, 3, 8, 24 hours).[5][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., α-Tubulin, GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] Quantify band intensities using software like ImageJ or LI-COR Image Studio Lite.[11]
RNA Sequencing (RNA-seq) for Transcriptome Analysis
-
Objective: To identify and quantify genome-wide changes in mRNA expression following this compound treatment.
-
Cell Treatment and RNA Isolation: Treat cells (e.g., T-ALL cell lines) with this compound or JQ1 at specified concentrations and time points (e.g., 2 and 6 hours). Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).[12] To allow for cell-count normalized measures of RNA abundance, synthetic mRNA-like spike-in controls can be added.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a kit such as the Collibri 3' mRNA kit for Illumina.[12] This typically involves poly(A) selection, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the libraries on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.[12]
-
Data Analysis:
-
Quality Control: Assess read quality using tools like FastQC.
-
Alignment: Trim adapters (e.g., with Cutadapt) and align reads to a reference genome (e.g., hg38 or mm10) using an aligner like STAR.[12]
-
Quantification: Generate a gene count matrix using tools like featureCounts.[12]
-
Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2.[12] Set significance cut-offs (e.g., fold change > 1.5 and adjusted p-value < 0.05).[12]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Objective: To map the genome-wide localization of BRD4 and other relevant proteins or histone modifications following this compound treatment.
-
Cell Treatment and Cross-linking: Treat cells (e.g., MOLT4) with this compound, JQ1, or DMSO for a specified time (e.g., 2 hours). Cross-link proteins to DNA with 1% formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4) overnight. Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.
-
Data Analysis:
-
Alignment: Align reads to the reference genome.
-
Peak Calling: Identify regions of enrichment (peaks) using a peak-calling algorithm (e.g., MACS2).
-
Differential Binding Analysis: Compare peak distributions between this compound-treated and control samples to identify regions with altered protein occupancy.
-
Visualizing the Impact of this compound
To better illustrate the molecular mechanisms and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound-induced BET protein degradation.
Caption: Downstream effects of this compound on transcription and cell fate.
Caption: Integrated workflow for the functional characterization of this compound.
Conclusion and Future Directions
This compound has emerged as a powerful chemical probe and a promising therapeutic candidate that effectively leverages the ubiquitin-proteasome system to eliminate BET proteins. Its mechanism of action, leading to a global collapse of transcription, distinguishes it from traditional BET inhibitors and underscores the therapeutic potential of targeted protein degradation. The comprehensive data presented in this guide highlight its superior potency in degrading BRD4, downregulating key oncogenic drivers like c-MYC, and inducing apoptosis in various cancer models.
Future research will likely focus on several key areas. A deeper understanding of the precise molecular events that follow the global disruption of transcription elongation could reveal novel therapeutic vulnerabilities. Investigating the potential for resistance mechanisms to this compound will be crucial for its clinical development. Furthermore, exploring the efficacy of this compound in a broader range of solid and hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents, will continue to be an active area of investigation. The principles learned from the development and characterization of this compound will undoubtedly pave the way for the design of next-generation degraders targeting a host of other disease-relevant proteins.
References
- 1. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Functional Genomics Identify Distinct and Overlapping Genes Mediating Resistance to Different Classes of Heterobifunctional Degraders of Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
dBET6: A Technical Guide to a Potent BET Degrader in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic research and targeted cancer therapy, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target.[1][2][3][4] These epigenetic "readers" recognize acetylated lysine residues on histones and other proteins, playing a pivotal role in regulating gene transcription.[1][2][3] The dysregulation of BET protein activity is a hallmark of various cancers and inflammatory diseases, making them a compelling target for therapeutic intervention.[2][3][4] While traditional small-molecule inhibitors like JQ1 have shown promise, a more potent and durable response is often sought.[4][5] This has led to the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of target proteins.[2][3]
dBET6 is a highly potent and cell-permeable PROTAC that selectively targets BET bromodomain proteins for degradation.[1][6][7] It is an optimized chemical degrader that demonstrates superior efficacy compared to both its predecessor, dBET1, and traditional BET inhibitors in various cancer models.[1][5][8] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and its impact on key signaling pathways, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound functions as a heterobifunctional molecule, simultaneously binding to a BET bromodomain protein (primarily BRD4) and the E3 ubiquitin ligase Cereblon (CRBN).[8][9] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[10][11] This targeted degradation leads to a profound and sustained depletion of BET proteins within the cell.[5][8]
The degradation of BET proteins, particularly BRD4, has significant downstream consequences. A primary effect is the disruption of global productive transcription elongation.[5][6][7][8] This leads to a widespread decrease in steady-state mRNA levels, with a particularly strong impact on the expression of key oncogenes like c-MYC.[5][6][7] The downregulation of c-MYC, a master regulator of cell proliferation and survival, is a critical event that triggers a robust apoptotic response in cancer cells.[6][7][8]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 (BRD4 Binding) | 14 nM | Recombinant BRD4 | [6][12][13][14] |
| DC50 (BRD4 Degradation) | 6 nM | HEK293T cells | [15] |
| Dmax (BRD4 Degradation) | 97% | HEK293T cells | [15] |
| Effective Concentration for BRD4 Degradation | 100 nM (after 1 hr) | T-ALL cell lines | [6][7][8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Disseminated T-ALL Mouse Model | 7.5 mg/kg, BID, i.p. | Significant reduction of leukemic burden and survival benefit | [6][7][12] |
Key Signaling Pathways Modulated by this compound
Beyond its primary effect on transcription and apoptosis, this compound has been shown to influence other critical signaling pathways implicated in cancer.
NF-κB and STAT Signaling
In certain lymphoma models, BET inhibition has been demonstrated to reduce constitutively active canonical NF-κB and STAT signaling.[16] Treatment with this compound can lead to a strong reduction in both phosphorylated and total IκBα protein levels, as well as a decrease in p65 protein levels over time.[16] Furthermore, while the effect on STAT mRNA may be less pronounced compared to traditional inhibitors, prolonged treatment can lead to decreased STAT5 protein levels.[16]
Caption: Impact of this compound on NF-κB and STAT Signaling.
cGAS-STING Pathway
Recent research has uncovered a role for this compound in modulating the cGAS-STING innate immunity pathway.[10] In a model of light-induced retinal degeneration, this compound was shown to suppress the activation of the cGAS-STING pathway in reactive macrophages/microglia, thereby inhibiting inflammation and protecting against photoreceptor death.[10] This suggests a broader immunomodulatory role for BET protein degradation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently performed in the study of this compound.
In Vitro BRD4 Degradation Assay
Objective: To determine the concentration-dependent degradation of BRD4 in a cellular context.
Materials:
-
Cell line of interest (e.g., MOLT4, HEK293T)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.05, 0.1, 0.5, 1 µM) and a vehicle control (DMSO).[6][7]
-
Incubation: Incubate the cells for a specified time (e.g., 3 hours).[6][7]
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the extent of degradation.
Caption: Experimental Workflow for In Vitro BRD4 Degradation Assay.
In Vivo T-ALL Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of T-cell acute lymphoblastic leukemia.
Materials:
-
Immunocompromised mice (e.g., male CD-1)[6]
-
T-ALL cell line (e.g., MOLT4) engineered to express a reporter gene (e.g., luciferase)
-
This compound formulation (e.g., in 5% DMSO, 30% Polyethylene glycol 300, 5% Tween 80)[10]
-
Vehicle control
-
Bioluminescence imaging system
-
Calipers
Protocol:
-
Cell Implantation: Inject T-ALL cells intravenously or subcutaneously into the mice.
-
Tumor Establishment: Monitor tumor growth (via bioluminescence imaging or caliper measurements) until a predetermined size or signal intensity is reached.
-
Treatment Administration: Randomize mice into treatment groups (vehicle control, this compound). Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 7.5 mg/kg, twice daily).[6][7]
-
Monitoring:
-
Monitor tumor burden regularly using bioluminescence imaging or caliper measurements.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Pharmacodynamic Analysis (Optional): At specific time points after treatment, a subset of animals can be euthanized to collect tumor tissue or bone marrow for analysis of BRD4 degradation by Western blot or immunohistochemistry.
-
Efficacy Endpoint: Continue treatment and monitoring until the study endpoint is reached (e.g., predetermined tumor volume, survival).
-
Data Analysis: Compare tumor growth rates and survival between the treatment and control groups to assess the efficacy of this compound.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation and epigenetic therapy. Its ability to potently and selectively induce the degradation of BET proteins offers a more profound and durable therapeutic effect compared to traditional inhibition.[5][8] The detailed mechanistic understanding and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound in various disease contexts. As research continues to uncover its broader effects on cellular signaling, the therapeutic applications of this compound are likely to expand, offering new hope for patients with cancer and other debilitating diseases.
References
- 1. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. raybiotech.com [raybiotech.com]
- 14. biocompare.com [biocompare.com]
- 15. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 16. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC dBET6: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted protein degradation, dBET6 has emerged as a potent and selective molecule for inducing the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4. As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal machinery to eliminate target proteins implicated in various cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a linker that connects these two moieties.
| Property | Value | Citation(s) |
| Molecular Formula | C42H45ClN8O7S | [1] |
| Molecular Weight | 841.37 g/mol | [1] |
| IUPAC Name | 2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][2][3]triazolo[4,3-a][2]diazepin-6-yl)-N-(8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)acetamide | [4] |
| SMILES | CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | [5] |
| InChI Key | JGQPZPLJOBHHBK-UFXYQILXSA-N | [3] |
| CAS Number | 1950634-92-0 | [3] |
Biological Activity and Properties
This compound leverages the ubiquitin-proteasome system to induce the degradation of its target proteins. Its efficacy is characterized by its binding affinity to both the target and the E3 ligase, and its ability to promote the formation of a stable ternary complex, leading to target ubiquitination and subsequent degradation.
Binding Affinities
| Target | Ligand | Kd (nM) | Assay Method | Citation(s) |
| BRD4 (BD1) | This compound | 46 | FP | [3] |
| Cereblon | This compound | 240 | FP |
Degradation Efficiency
| Cell Line | Target | DC50 (nM) | Dmax (%) | Time (h) | Citation(s) |
| HEK293T | BRD4 | 6 | 97 | 3 | [3] |
| HepG2 | BRD4 | 23.32 | Not Reported | 8 | [2] |
| MV4;11 | BRD2, BRD3, BRD4 | ~1 (near-complete degradation) | >95 | 4 | [6] |
| MOLT4 | BRD2, BRD3, BRD4 | Not Reported | >95 | 4 | [6] |
Mechanism of Action
The mechanism of action of this compound follows the PROTAC-mediated protein degradation pathway. This process can be visualized as a catalytic cycle where this compound acts as a bridge to bring the target protein and the E3 ligase into close proximity.
Caption: Mechanism of this compound-mediated BRD4 degradation.
Signaling Pathways Affected by this compound
By inducing the degradation of BRD4, this compound significantly impacts downstream signaling pathways that are crucial for cancer cell proliferation and survival. The most well-documented consequence is the downregulation of the MYC oncogene, which in turn leads to cell cycle arrest and apoptosis.
Caption: this compound-induced BRD4 degradation leads to c-MYC downregulation and apoptosis.
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cancer cells following treatment with this compound.
Caption: Western Blotting Experimental Workflow.
Methodology Details:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 12-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired duration (e.g., 3-8 hours).[2][7]
-
Lysis and Protein Quantification: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2] Normalize BRD4 band intensity to a loading control (e.g., GAPDH or α-tubulin).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Methodology Details:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the interaction between BRD4, this compound, and Cereblon.
Methodology Details:
-
Cell Treatment and Lysis: Treat cells expressing endogenous or overexpressed tagged versions of BRD4 and Cereblon with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the components of the ternary complex (e.g., anti-BRD4 or an antibody against the tag) pre-coupled to protein A/G magnetic beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate by Western blotting using antibodies against all three components of the complex (BRD4, Cereblon, and a tag if applicable) to confirm their co-precipitation.
Conclusion
This compound is a powerful chemical probe for studying the biological roles of BET proteins and a promising lead compound for the development of novel cancer therapeutics. Its ability to potently and selectively induce the degradation of BRD4 leads to the downregulation of key oncogenic drivers like c-MYC, ultimately resulting in cancer cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to design and execute relevant experiments in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. MTT (Assay protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for dBET6 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of dBET6, a potent and selective proteolysis-targeting chimera (PROTAC) for the degradation of Bromodomain and Extra-Terminal (BET) proteins, in various mouse models. The following sections detail recommended dosages, administration routes, and experimental protocols derived from preclinical studies.
Summary of In Vivo Dosage and Administration
The following table summarizes the dosages and administration routes of this compound used in different mouse models based on published literature. This information serves as a guide for designing in vivo studies.
| Mouse Model | Cancer/Disease Type | Dosage & Route of Administration | Treatment Schedule | Vehicle Formulation | Reference |
| Disseminated T-ALL | T-cell Acute Lymphoblastic Leukemia | 7.5 mg/kg, p.o. (oral) | Twice daily (BID) for 14 or 18 days | Captisol | [1] |
| SW620 Xenograft | Metastatic Colon Cancer | 7.5 mg/kg, i.p. (intraperitoneal) | 3 times per week for 3 weeks | Not specified | [2] |
| Light-Induced Retinal Degeneration | Retinal Degeneration | 10 mg/kg, i.p. | 1 hour prior to and 24 hours after light exposure | 5% DMSO, 30% Polyethylene glycol 300, and 5% Tween 80 | [3] |
| SUM149R Xenograft | Triple-Negative Breast Cancer | 7.5 mg/kg, route not specified | Daily for 10 days (higher doses were toxic) | Not specified | [2] |
Note: Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental conditions. One study noted significant toxicity at higher doses, leading to the discontinuation of the experiment, while a lower dose of 7.5 mg/kg still demonstrated efficacy[2].
Mechanism of Action: BET Protein Degradation
This compound is a PROTAC that functions by inducing the degradation of BET proteins (BRD2, BRD3, and BRD4) through the ubiquitin-proteasome system. It is a hetero-bifunctional molecule composed of a ligand that binds to BET proteins, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[4]. This induced proximity leads to the poly-ubiquitination of the target BET protein, marking it for degradation by the proteasome.
References
- 1. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graylab.stanford.edu [graylab.stanford.edu]
Application Notes and Protocols for dBET6 Treatment of HEK293T Cells in Degradation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
dBET6 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4. It functions by tethering BRD4 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] This targeted degradation approach offers a powerful alternative to traditional inhibition, often resulting in a more profound and sustained downstream biological effect.[4][5] These application notes provide detailed protocols for the treatment of Human Embryonic Kidney 293T (HEK293T) cells with this compound to study protein degradation and its downstream consequences.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the efficacy and potency of this compound in inducing degradation and eliciting biological effects.
| Parameter | Cell Line | Value | Notes |
| Degradation (DC50) | HEK293T | 6 nM | Degradation of BRD4 was assessed after a 3-hour treatment. |
| Binding Affinity (Kd) | Recombinant BRD4(BD1) | 46 nM | Assessed by Fluorescence Polarization (FP). |
| Inhibition (IC50) | T-ALL cell lines | ~10 nM | Inhibition of cell viability. |
| Apoptosis Induction | Various solid tumor cell lines | Effective at low concentrations | This compound is a major inducer of apoptosis in the majority of cell lines tested.[4] |
| MYC Downregulation | Various solid tumor cell lines | Strong, dose-dependent | This compound was found to be a more potent downregulator of MYC expression compared to first-generation BET degraders and inhibitors.[4] |
Experimental Protocols
HEK293T Cell Culture
A detailed protocol for the culture of HEK293T cells to prepare them for degradation studies.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6][7]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[8][9]
-
For experiments, seed HEK293T cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Allow the cells to adhere and grow overnight before treatment.
This compound Treatment
A step-by-step guide for treating HEK293T cells with this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (as described above)
-
Confluent HEK293T cells
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store the stock solution at -20°C or -80°C for long-term storage.[2]
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from sub-nanomolar to micromolar (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific experimental setup.
-
Cell Treatment:
-
Remove the old medium from the HEK293T cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
For a time-course experiment, treat cells for various durations (e.g., 1, 2, 4, 8, and 24 hours) to monitor the kinetics of BRD4 degradation.
-
-
Cell Harvesting: Following the incubation period, harvest the cells for downstream analysis (e.g., Western Blotting).
Western Blotting for BRD4 Degradation
A detailed protocol to assess the degradation of BRD4 protein levels following this compound treatment.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)[5][10]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Anti-BRD4, Anti-Actin or Anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To verify equal protein loading, probe the membrane with a primary antibody against a loading control protein like Actin or GAPDH.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Experimental Workflow for this compound Degradation Study
Caption: Workflow for assessing this compound-mediated BRD4 degradation in HEK293T cells.
Signaling Pathway of this compound-Mediated BRD4 Degradation
Caption: Mechanism of this compound-induced BRD4 degradation and its downstream effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for targeting protein destruction by using a ubiquitin-independent, proteasome-mediated degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 9. Growth and Maintenance of the 293FT Cell Line | Thermo Fisher Scientific - US [thermofisher.com]
- 10. epigentek.com [epigentek.com]
Application Notes and Protocols for Western Blot-Mediated Confirmation of dBET6-Induced Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
dBET6 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that selectively targets Bromodomain and Extra-Terminal (BET) family proteins, such as BRD4, for degradation. This molecule functions by hijacking the ubiquitin-proteasome system, offering a powerful tool for studying the therapeutic effects of BET protein knockdown. This document provides a detailed protocol for confirming the this compound-mediated degradation of target proteins using Western blotting, a widely used technique for protein analysis.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to BET bromodomains and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This dual binding induces the formation of a ternary complex between the BET protein, this compound, and CRBN. This proximity facilitates the ubiquitination of the target BET protein, marking it for degradation by the 26S proteasome. The subsequent degradation of the BET protein leads to downstream effects, such as the downregulation of the oncogene c-MYC and the induction of apoptosis.
Caption: Mechanism of this compound-mediated BRD4 degradation.
Experimental Workflow for Assessing Protein Degradation
The following diagram outlines the key steps to quantify protein degradation upon treatment with this compound. This workflow ensures accurate and reproducible results.
Caption: Western blot workflow for this compound.
Quantitative Data Presentation
The efficacy of this compound-mediated BRD4 degradation can be summarized by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables provide a summary of quantitative data for this compound.
Table 1: Dose-Response of this compound on BRD4 Degradation
| Cell Line | Treatment Time | DC50 | Dmax | Reference |
| MCF-7 | 24 hours | 14 nM | Not Reported | |
| HEK293T | 3 hours | 6 nM | 97% | |
| HepG2 | 8 hours | 23.32 nM | Not Reported |
Table 2: Time-Course of BRD4 Degradation by this compound
| Cell Line | This compound Concentration | Treatment Time | % BRD4 Reduction | Reference |
| Unspecified | 0.1 - 1 µM | 30 minutes | >75% | |
| T-ALL cell lines | 100 nM | 1 hour | Significant degradation |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., MCF-7, HEK293T, or a cell line of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Dose-Response: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time point (e.g., 24 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis
-
Wash Cells: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse Cells: Add 100-200 µL of ice-cold RIPA Lysis Buffer to each well.
-
Scrape and Collect: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. Avoid disturbing the pellet.
Protein Quantification (BCA Assay)
-
Prepare Standards: Prepare a serial dilution of Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL to 0.025 mg/mL) in the same lysis buffer used for the samples.
-
Prepare Working Reagent: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
Plate Loading: Add 25 µL of each standard and unknown sample in triplicate to a 96-well microplate.
-
Add Working Reagent: Add 200 µL of the BCA working reagent to each well and mix gently.
-
Incubate: Incubate the plate at 37°C for 30 minutes.
-
Read Absorbance: Measure the absorbance at 562 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4, typically 1:1000 dilution) and a loading control (e.g., anti-β-actin or anti-GAPDH, typically 1:5000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, typically 1:5000 dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Densitometry: Quantify the band intensity of the target protein and the loading control for each sample using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate Degradation: Express the normalized protein levels in the this compound-treated samples as a percentage of the vehicle-treated control.
Reagents and Buffers
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitor cocktails fresh before use.
-
-
4X Laemmli Sample Buffer:
-
250 mM Tris-HCl, pH 6.8
-
8% SDS
-
40% Glycerol
-
0.02% Bromophenol Blue
-
10% β-mercaptoethanol (add fresh)
-
-
10X Tris-Buffered Saline (TBS):
-
200 mM Tris
-
1.5 M NaCl
-
Adjust pH to 7.6 with HCl.
-
-
Wash Buffer (TBST):
-
1X TBS
-
0.1% Tween-20
-
-
Blocking Buffer:
-
5% (w/v) non-fat dry milk or BSA in TBST.
-
Application Notes and Protocols for dBET6: Solubility and Stability
Introduction
dBET6 is a potent, selective, and cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal domain (BET) proteins.[1][2] It is composed of the BET inhibitor (+)-JQ1 linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][3] By inducing the proximity of BET proteins (like BRD4) to CRBN, this compound triggers their ubiquitination and subsequent degradation by the proteasome.[4][5] This leads to the downregulation of key oncogenes like c-MYC and induces apoptosis, making it a valuable tool for cancer research and drug development.[6][7] These notes provide essential information on the solubility and stability of this compound for effective laboratory use.
Physicochemical and Technical Data
| Property | Value | Reference |
| Molecular Weight | 841.37 g/mol | [6][7] |
| Formula | C₄₂H₄₅ClN₈O₇S | [1][6] |
| CAS Number | 1950634-92-0 | [1][6] |
| Mechanism of Action | PROTAC BET Degrader | [2][8] |
| E3 Ligase Ligand | Cereblon (CRBN) | [1][5] |
| Target(s) | BET Bromodomains (e.g., BRD4) | [6] |
| IC₅₀ (BRD4 Binding) | ~10-14 nM | [1][6] |
| DC₅₀ (BRD4 Degradation) | 6 nM (in HEK293T cells) | [1][3] |
Section 1: Solubility of this compound
The solubility of this compound is critical for the preparation of stock solutions and experimental media. It is highly soluble in organic solvents like DMSO and ethanol but insoluble in water.
Quantitative Solubility Data
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| DMSO | 84.14 - 100 | 100 - 118.85 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][6][7] |
| Ethanol | 33 - 50 | 39.22 - 59.43 | N/A |
| Water | Insoluble | Insoluble | N/A |
Note: Solubility values may exhibit slight batch-to-batch variations.[6]
Protocol 1.1: Preparation of High-Concentration Stock Solutions
This protocol describes the preparation of a 100 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile, amber glass vials or polypropylene tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, use 84.14 mg of this compound (based on a molecular weight of 841.38 g/mol ).[1]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[8]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[8][9] Store the aliquots as recommended in the stability section.
Section 2: Stability and Storage
Proper storage of this compound in both solid and solution form is essential to maintain its chemical integrity and biological activity.
Storage Recommendations
| Form | Storage Temperature | Recommended Storage Period |
| Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 1 to 2 years |
| Stock Solution in DMSO | -20°C | 1 month to 1 year |
Note: Stability testing indicates that the solid product can be shipped at room temperature without cooling measures.[6] It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7][8]
Section 3: Experimental Protocols and Workflows
Mechanism of Action: this compound-Mediated Protein Degradation
This compound functions as a molecular bridge, forming a ternary complex between a BET protein (e.g., BRD4) and the E3 ubiquitin ligase, Cereblon.[5] This induced proximity leads to the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins disrupts transcription of key genes, such as c-MYC, leading to cell cycle arrest and apoptosis.[6][7] Recent studies also show that this compound can inhibit the cGAS-STING pathway, suggesting a role in modulating innate immune responses.[4][10]
Protocol 3.1: Workflow for Assessing Cellular BRD4 Degradation
This protocol provides a general workflow for confirming the biological activity of this compound by measuring the degradation of its target, BRD4, in a cell line such as HepG2 or MOLT4.[6][11]
References
- 1. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (6945) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
troubleshooting dBET6 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dBET6. Our goal is to help you overcome common challenges, particularly those related to its insolubility in aqueous solutions.
Troubleshooting Guide: this compound Solubility Issues
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
This compound is practically insoluble in water and aqueous buffers alone.[1][2] Direct dissolution in aqueous solutions will likely result in precipitation or an insoluble suspension. To achieve a working solution, a stepwise approach using organic solvents is necessary.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Question: I observed precipitation after adding my this compound stock solution to the cell culture media. What went wrong?
Answer:
This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (like DMSO) is rapidly diluted in the aqueous media, causing the poorly soluble compound to precipitate.
-
High Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and compound precipitation.
-
Method of Addition: Add the this compound stock solution to your media dropwise while vortexing or swirling to ensure rapid and even distribution. This prevents localized high concentrations of this compound that can initiate precipitation.
-
Pre-warm Media: Using pre-warmed cell culture media can sometimes help maintain solubility.
Question: Can I sonicate my this compound solution to help it dissolve?
Answer:
Yes, sonication can be used to aid in the dissolution of this compound, particularly when preparing a suspended solution for in vivo studies.[3] However, be mindful of potential compound degradation with excessive sonication. Use short bursts and keep the sample on ice to minimize heating.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for making a stock solution of this compound? It is highly recommended to use anhydrous DMSO to prepare a stock solution of this compound.[1] Be aware that moisture-absorbing DMSO can reduce solubility.[1]
2. What are the solubility limits of this compound? The solubility of this compound varies depending on the solvent system. The following table summarizes reported solubility data:
| Solvent | Maximum Concentration | Molar Equivalent |
| DMSO | 100 mg/mL[1][2] | 118.85 mM[1][2] |
| Ethanol | ~33-50 mg/mL[1] | ~39-59 mM |
| Water | Insoluble[1][2] | N/A |
| DMF | 15 mg/mL[4] | ~17.8 mM |
3. How should I store my this compound stock solution? Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store at -80°C (for up to 1 year in solvent) or -20°C (for up to 1 month in solvent).[1]
4. Are there established protocols for preparing this compound for in vivo experiments? Yes, due to its poor aqueous solubility, this compound is typically administered as a suspension for in vivo studies. Common vehicles include formulations with PEG300, Tween-80, and saline, or with CMC-Na.[1][3]
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for In Vivo Administration
This protocol is adapted from established methods for preparing a suspended solution of this compound suitable for oral or intraperitoneal injection.[3]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure (for a final concentration of 2.5 mg/mL):
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO. Ensure the powder is completely dissolved. Gentle warming or brief vortexing can be used to facilitate dissolution.
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous and clear.
-
Finally, add 450 µL of saline to the mixture. The final solution will be a suspension. Vortex thoroughly before administration.
-
It is recommended to prepare this working solution fresh on the day of use.[3]
Workflow for In Vivo Formulation:
Caption: Workflow for preparing a this compound in vivo suspension.
Signaling Pathway
Mechanism of Action of this compound as a PROTAC:
This compound is a Proteolysis-Targeting Chimera (PROTAC) that selectively degrades BET bromodomain proteins, such as BRD4.[4] It functions by hijacking the cell's natural protein disposal system.
Caption: Mechanism of action for this compound-mediated protein degradation.
References
potential off-target effects of dBET6 and how to test for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, identifying, and troubleshooting potential off-target effects of the BET degrader, dBET6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific target proteins.[1][2] It is composed of a ligand that binds to Bromodomain and Extra-Terminal (BET) proteins (specifically BRD2, BRD3, and BRD4), a linker, and a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][3] This brings the BET proteins into close proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[4] The primary on-target effect is the depletion of cellular BET proteins, which disrupts chromatin-dependent transcriptional signaling, downregulates key oncogenes like c-MYC, and induces apoptosis in cancer cells.[5][6][7]
Q2: What are potential sources of off-target effects for a PROTAC like this compound?
A2: Off-target effects for PROTACs can arise from several sources:
-
Warhead Off-Targets: The BET-binding moiety of this compound, derived from (+)-JQ1, could bind to other bromodomain-containing proteins, although it is known to be highly selective for the BET family.[8][9]
-
E3 Ligase Ligand Off-Targets: The cereblon-binding ligand (a thalidomide analog) can independently induce the degradation of other proteins, a known off-target profile for this class of molecules that includes certain zinc-finger proteins.[10]
-
Neosubstrate Degradation: The ternary complex formed by this compound, CRBN, and a protein other than a BET protein could lead to the unintended degradation of that "neosubstrate." This can be influenced by the linker length and chemistry.[11]
-
Downstream Pathway Modulation: On-target degradation of BET proteins can lead to widespread changes in gene expression, which may affect pathways not directly regulated by BET proteins, creating indirect off-target signatures.[5][12] For instance, this compound has been shown to suppress the cGAS-STING pathway in retinal microglia.[12]
Q3: Has the selectivity of this compound been profiled?
A3: Yes, this compound has demonstrated high selectivity.
-
Proteomic Profiling: Unbiased quantitative expression proteomics in T-ALL cells (MOLT4) treated with 100 nM this compound for two hours revealed that out of 5,773 quantified proteins, only the BET family proteins (BRD2, BRD3, BRD4) were significantly depleted.[13]
-
Bromodomain Screening: In vitro binding assays, such as BromoScan, have shown that this compound is highly selective for binding to BET bromodomains over other human bromodomains.[9]
Q4: What are the consequences of potential off-target effects?
A4: The consequences can range from being benign to confounding experimental results or causing cellular toxicity. Potential outcomes include unexpected changes in cell phenotype, activation or inhibition of signaling pathways unrelated to BET protein function, and altered cell viability or proliferation that is independent of BET degradation.[4][10] In a therapeutic context, off-target effects can lead to dose-limiting toxicities.[8]
Q5: What are essential controls to include in my experiments to identify off-target effects?
A5: To rigorously assess off-target effects, the following controls are critical:
-
Inactive Epimer Control: Use a stereoisomer of the BET-binding warhead that does not bind to BET proteins. This helps differentiate effects caused by the core chemical structure from those caused by on-target engagement.
-
E3 Ligase Ligand Control: Treat cells with the CRBN ligand alone (e.g., pomalidomide or lenalidomide) to identify effects solely attributable to the E3 ligase recruiter.[9]
-
CRBN-Deficient Cells: Use cell lines where CRBN has been knocked out or knocked down. Any degradation or phenotypic effect observed with this compound that persists in these cells is, by definition, CRBN-independent and a potential off-target effect.[1][5]
-
Proteasome Inhibitor Co-treatment: Co-treating cells with a proteasome inhibitor (e.g., MG132) and this compound can confirm that the loss of a protein is due to proteasomal degradation. If the protein level is restored, it confirms the degradation is proteasome-dependent.[14]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action / Experiment |
| Unexpected Cell Toxicity or Apoptosis | Off-target protein degradation is inducing a toxic phenotype independent of BET degradation. | 1. Perform a cell viability assay comparing this compound with the CRBN ligand alone and a non-BET-binding control PROTAC.[4][9]2. Validate that the toxicity is absent in CRBN-deficient cells.[1]3. Conduct global proteomics to identify any degraded proteins known to be essential for cell survival.[13] |
| Changes in a Signaling Pathway Unrelated to BET Function | This compound may be causing the degradation of a key protein in that pathway, or the CRBN ligand itself may be modulating the pathway. | 1. Use quantitative proteomics to screen for degradation of proteins within the affected pathway.[15]2. Confirm any identified off-target degradation with Western Blotting.[4]3. Treat cells with the CRBN ligand alone to see if the effect is replicated.[9] |
| Inconsistent Degradation Profile Across Different Cell Lines | The expression levels of off-target proteins or CRBN and its associated factors can vary between cell lines, leading to different off-target degradation patterns. | 1. Quantify the protein levels of CRBN and potential off-target proteins in the cell lines being used.[15]2. Perform proteomics analysis in each cell line to establish a cell-line-specific off-target profile.[16][17] |
| Lack of Correlation Between BET Degradation and Phenotype | The observed phenotype may be driven by an off-target effect that is more potent or occurs at a different concentration than BET degradation. | 1. Perform dose-response curves for both BET protein degradation (using Western Blot or targeted proteomics) and the phenotype of interest.[14]2. Use a structurally different BET degrader (e.g., one that uses a different E3 ligase like VHL) to see if the phenotype is recapitulated.[18] |
Quantitative Data Summary
This table summarizes key potency and degradation metrics for this compound, providing a reference for expected on-target activity.
| Parameter | Target/Process | Cell Line / System | Value | Reference(s) |
| IC₅₀ | BRD4 (BD1) Binding | AlphaScreen Assay | 14 nM | [5][9] |
| DC₅₀ | BRD4 Degradation | MCF-7 Cells | 14 nM | [14] |
| IC₅₀ | Proliferation Inhibition | MCF-7 Cells | 54 nM | [14] |
| EC₅₀ | Apoptosis Induction | MCF-7 Cells | 71 nM | [14] |
Experimental Protocols & Visualizations
On-Target Mechanism of this compound
The diagram below illustrates the intended mechanism of action for this compound, where it acts as a molecular bridge to induce the ubiquitination and subsequent degradation of BET proteins.
Workflow for Off-Target Identification and Validation
The following workflow outlines a systematic approach for researchers to identify and validate potential off-target effects of this compound.
Protocol 1: Global Proteomics Analysis by Mass Spectrometry
This method provides an unbiased, global view of protein level changes following this compound treatment.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Perform in-solution or S-Trap filter-aided digestion with trypsin overnight.[17]
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Quantification):
-
Label the resulting peptides from each condition with a unique TMT isobaric tag for multiplexed analysis.[4]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantify relative protein abundance across the different treatment conditions.
-
Identify proteins that are significantly depleted in the this compound-treated sample compared to controls, but not in the CRBN-deficient cells. These are your high-confidence off-target candidates.
-
Protocol 2: Western Blotting for Off-Target Validation
This protocol is used to validate specific protein degradation events identified from proteomics or other screening methods.
-
Sample Preparation:
-
Treat cells and prepare lysates as described in the proteomics protocol (Steps 1-2).
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the candidate off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, Actin) to ensure equal protein loading.[14]
-
-
Analysis:
-
Quantify band intensity using software like ImageJ. A significant decrease in the protein of interest in this compound-treated cells compared to controls confirms degradation.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to assess general cytotoxicity.
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and relevant controls.
-
Incubate for a specified period (e.g., 48-72 hours).[18]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Analysis:
-
Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC₅₀ value.[14]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Functional Genomics Identify Distinct and Overlapping Genes Mediating Resistance to Different Classes of Heterobifunctional Degraders of Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of dBET6: A Technical Support Guide
For researchers and drug development professionals working with the potent BET degrader dBET6, proper handling and storage are paramount to ensure experimental success and safety. This guide provides a comprehensive resource for troubleshooting common issues and answers frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: How should I store this compound powder upon receipt?
-
Q2: How do I prepare and store stock solutions of this compound?
-
A: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO at a concentration of 100 mg/mL.[2][3] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[3] Use fresh DMSO, as it can be hygroscopic and absorb moisture, which may reduce the solubility of this compound.[3]
-
-
Q3: What should I do if I observe precipitation in my this compound stock solution?
-
A: If precipitation is observed, you can gently warm the solution and/or sonicate it to aid in dissolution.[1] Always ensure the solution is clear before use.
-
In Vitro Experiments
-
Q4: What is the recommended solvent for preparing working solutions for in vitro experiments?
-
A: For in vitro experiments, stock solutions in DMSO can be further diluted in cell culture media. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
-
Q5: What is the typical effective concentration range for this compound in cell-based assays?
-
A: this compound is highly potent, with degradation of BRD4 observed in the sub-nanomolar range in some cell lines.[2][4] Treatment with 100 nM this compound for as little as one hour can lead to significant BRD4 degradation.[2][3][5] However, the optimal concentration will vary depending on the cell line and experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
-
In Vivo Experiments
-
Q6: How should I formulate this compound for in vivo administration?
-
A: For in vivo experiments, it is crucial to prepare fresh working solutions daily.[1] A common formulation for intraperitoneal (i.p.) injection is a suspension in a vehicle containing 5% DMSO, 30% Polyethylene glycol 300 (PEG300), and 5% Tween 80.[6] For oral administration (p.o.), a suspension in CMC-Na can be prepared.[2] It is important to add each solvent sequentially and ensure the solution is clear before adding the next component.[1][3] If a suspension is formed, ultrasonic treatment may be necessary.[1]
-
-
Q7: What are the known safety precautions for handling this compound?
-
A: The Safety Data Sheet (SDS) for this compound indicates that it is toxic if swallowed and may damage fertility or an unborn child.[7] It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.[7] All work should be conducted in a well-ventilated area or a chemical fume hood.
-
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage (Powder) | -20°C for 1 year; -80°C for 2 years | [1] |
| Storage (Stock Solution in DMSO) | -20°C for 1 month; -80°C for 1 year | [3] |
| Solubility (In Vitro) | DMSO: 100 mg/mL (118.85 mM) | [2][3] |
| Ethanol: 42 mg/mL (49.91 mM) | [2] | |
| Water: Insoluble | [2] | |
| In Vivo Formulation (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Suspended solution) | [1] |
| In Vivo Formulation (p.o.) | ≥5mg/ml in CMC-Na (Homogeneous suspension) | [2] |
| BRD4 Binding Affinity (IC50) | 14 nM | [5][8] |
| Effective In Vitro Concentration | Sub-nanomolar to 100 nM | [2][4] |
| In Vivo Dosage (Mouse Model) | 7.5 mg/kg, twice daily (p.o.) | [1][8] |
Experimental Protocols & Signaling Pathways
Experimental Workflow for In Vitro BRD4 Degradation Assay
Caption: A generalized workflow for assessing this compound-mediated degradation of BRD4 in a cellular context.
Simplified Signaling Pathway of this compound Action
Caption: A diagram illustrating the PROTAC-mediated degradation of BRD4 by this compound and its downstream cellular consequences.
Inhibition of the cGAS-STING Pathway by this compound
Caption: A simplified representation of how this compound can suppress the cGAS-STING inflammatory signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | BET PROTAC | Probechem Biochemicals [probechem.com]
- 6. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
dBET6 Technical Support Center: Mitigating Variability in Experimental Outcomes
Welcome to the technical support center for dBET6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving the BET degrader, this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a second-generation proteolysis-targeting chimera (PROTAC). It is a bifunctional small molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, primarily BRD4. It functions by simultaneously binding to a BET protein (via a ligand derived from the BET inhibitor JQ1) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins leads to the downregulation of key oncogenes like c-MYC, ultimately inducing apoptosis in cancer cells.
Q2: How should I prepare and store this compound?
A2: Proper handling of this compound is crucial for experimental consistency.
-
Storage: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or in a solvent at -80°C for up to 2 years.
-
Stock Solution Preparation: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-quality DMSO. It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the recommended starting concentrations and incubation times for in vitro experiments?
A3: The optimal concentration and incubation time for this compound can vary depending on the cell line and the specific assay. However, here are some general guidelines:
-
Concentration Range: For inducing BRD4 degradation, concentrations ranging from 1 nM to 1 µM are typically used. A common starting concentration is 100 nM, which has been shown to effectively degrade BRD4 in several cell lines.
-
Incubation Time: BRD4 degradation can be observed as early as 1-4 hours after treatment. For downstream effects like c-MYC downregulation and apoptosis, longer incubation times of 24-72 hours are generally required. Time-course experiments are highly recommended to determine the optimal kinetics in your specific cell model.
Q4: What are essential negative controls for a this compound experiment?
A4: Including proper negative controls is critical for validating the specificity of your observations.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used to deliver this compound.
-
Competition Assays: To confirm that the observed effects are due to the specific mechanism of this compound, perform competition experiments. Pre-incubating cells with an excess of the BET inhibitor JQ1 should rescue BET protein degradation by preventing this compound from binding to its target. Similarly, pre-incubation with an excess of the CRBN ligand thalidomide or its derivatives (like pomalidomide) should also prevent degradation by blocking this compound's engagement with the E3 ligase.
-
Inactive Epimer: The ideal negative control is a structurally similar but inactive version of the PROTAC. While a specific inactive epimer for this compound is not readily commercially available, some studies have used diastereomers of other PROTACs (like cisMZ1 for MZ1) that are unable to bind the E3 ligase as a negative control.
-
CRBN Knockout/Knockdown Cells: The activity of this compound is dependent on the presence of CRBN. Using cell lines with CRBN knocked out or knocked down can confirm that the observed degradation is CRBN-mediated. In such cells, this compound should not induce BET protein degradation.
Troubleshooting Guide
Problem 1: No or weak degradation of the target protein (BRD4) is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal degradation concentration (DC50) for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal time for maximal degradation. |
| Low CRBN Expression | Verify the expression level of CRBN in your cell line by Western blot or qPCR. Cell lines with very low or no CRBN expression will be resistant to this compound-mediated degradation. |
| Poor Cell Permeability | While this compound is generally cell-permeable, issues can arise in certain cell types. Ensure proper cell health and consider using alternative delivery methods if permeability is a concern. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-target-E3 ligase) is inhibited, leading to reduced degradation. If you observe reduced degradation at higher concentrations, titrate your this compound concentration downwards. |
| Compound Instability | Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Problem 2: High variability in cell viability or apoptosis assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure uniform cell seeding across all wells of your multiwell plates. Variations in cell number will lead to variability in the final readout. |
| Edge Effects in Multiwell Plates | To minimize edge effects, avoid using the outer wells of the plate or fill them with media without cells. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and reagents. |
| Compound Precipitation | Observe the media for any signs of this compound precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust your solvent or final concentration. |
| Assay Timing | For endpoint assays, ensure that the incubation time with this compound is consistent across all experiments. For kinetic assays, take readings at consistent time intervals. |
Problem 3: Unexpected off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Use the lowest effective concentration of this compound that induces the desired level of target degradation to minimize the risk of off-target effects. |
| Cell Line-Specific Responses | Be aware that the cellular response to BET protein degradation can be context-dependent. What is considered an off-target effect in one cell line may be part of the on-target biology in another. |
| Proteomics Analysis | For a comprehensive assessment of off-target effects, consider performing unbiased proteomics to identify other proteins that may be degraded upon this compound treatment. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | DC50 (nM) | Assay Endpoint | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.0103 | ~1 | Cell Viability | |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | - | - | BRD4 Degradation | |
| HepG2 | Hepatocellular Carcinoma | - | 23.32 | BRD4 Degradation | |
| HCT15 | Colon Cancer | 0.01-0.1 | - | DNA Synthesis | |
| HCT116 | Colon Cancer | 0.01-0.1 | - | DNA Synthesis | |
| HT29 | Colon Cancer | 0.1-0.5 | - | DNA Synthesis | |
| MCF7 | Breast Cancer | 0.01-0.1 | 14 | DNA Synthesis, BRD4 Degradation | |
| SKBR3 | Breast Cancer | 0.01-0.1 | - | DNA Synthesis | |
| T47D | Breast Cancer | 0.01-0.1 | - | DNA Synthesis | |
| 607B | Melanoma | 0.001-0.01 | - | DNA Synthesis | |
| A375 | Melanoma | 0.01-0.1 | - | DNA Synthesis | |
| MEL-JUSO | Melanoma | 0.01-0.1 | - | DNA Synthesis | |
| A2780 | Ovarian Cancer | 0.01-0.1 | - | DNA Synthesis | |
| HEY | Ovarian Cancer | 0.01-0.1 | - | DNA Synthesis | |
| SKOV3 | Ovarian Cancer | 0.01-0.1 | - | DNA Synthesis | |
| H1993 | Lung Cancer | 0.1-0.5 | - | DNA Synthesis | |
| H2073 | Lung Cancer | 0.1-0.5 | - | DNA Synthesis | |
| DU-145 | Prostate Cancer | 0.01-0.1 | - | DNA Synthesis | |
| LNCAP | Prostate Cancer | 0.01-0.1 | - | DNA Synthesis |
Note: IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cultured cells following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle)
-
JQ1 and Thalidomide (for competition controls)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-CRBN, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated time (e.g., 4 hours). For competition experiments, pre-incubate with JQ1 (e.g., 10 µM) or thalidomide (e.g., 10 µM) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This protocol describes how to measure cell viability based on ATP levels after this compound treatment.
Materials:
-
Opaque-walled 96-well plates
-
Cell culture reagents
-
This compound
-
DMSO (vehicle)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of media per well.
-
Include wells with media only for background measurement.
-
-
Cell Treatment:
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle (DMSO) for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by flow cytometry after this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound or vehicle (DMSO) for the desired time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Visualizations
Caption: Mechanism of action of this compound-mediated BET protein degradation.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Key downstream signaling pathways affected by this compound.
Validation & Comparative
A Head-to-Head Battle in T-ALL: The Superior Efficacy of BET Degrader dBET6 Over Inhibitor JQ1
A comprehensive analysis of preclinical data reveals that the degradation of BET proteins by dBET6 offers a more potent and effective therapeutic strategy for T-cell Acute Lymphoblastic Leukemia (T-ALL) compared to the competitive inhibition achieved by JQ1. This guide provides a detailed comparison of their mechanisms, efficacy, and the experimental findings that support the superior anti-leukemic activity of the degradation-based approach.
T-cell Acute Lymphoblastic Leukemia is an aggressive hematologic malignancy often driven by the dysregulation of transcriptional programs. A key player in this process is the Bromodomain and Extra-Terminal domain (BET) protein family, particularly BRD4, which acts as a critical co-activator for oncogenic transcription factors like c-MYC.[1] For years, the therapeutic strategy has centered on competitive inhibition of these proteins using small molecules like JQ1. JQ1 functions by binding to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of key target genes.[2][3][4]
However, a newer class of molecules, known as Proteolysis Targeting Chimeras (PROTACs), has emerged, offering a different and more potent mechanism of action. This compound is a PROTAC that not only binds to BET proteins via a JQ1 moiety but also recruits the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5] This fundamental difference—inhibition versus complete removal—underpins the enhanced efficacy of this compound in T-ALL models.[6]
Contrasting Mechanisms of Action: Inhibition vs. Degradation
The therapeutic divergence between JQ1 and this compound stems directly from their distinct molecular interactions with BRD4.
-
JQ1 (Competitive Inhibition): JQ1 acts as a competitive inhibitor, occupying the acetyl-lysine binding pockets (bromodomains) of BRD4. This action displaces BRD4 from chromatin, particularly from super-enhancers that drive the expression of key oncogenes like MYC.[6] However, the BRD4 protein itself remains intact within the cell.
-
This compound (Proteasomal Degradation): this compound is a bifunctional molecule. One end (the JQ1 component) binds to BRD4, while the other end recruits the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for destruction by the cell's proteasome. The result is a global and profound depletion of the BRD4 protein from the cell, not just its displacement from chromatin.[6]
Caption: Mechanisms of JQ1 inhibition versus this compound-induced degradation of BRD4.
Quantitative Efficacy Comparison
Studies across multiple T-ALL cell lines and in vivo models consistently demonstrate the superior cytotoxic and anti-tumor effects of this compound compared to JQ1.
In Vitro Cellular Efficacy
In a panel of 20 T-ALL cell lines, this compound proved to be significantly more potent than JQ1.[1][6] The degradation of BRD4 by this compound leads to a more robust downregulation of c-MYC and a stronger induction of apoptosis compared to equimolar concentrations of JQ1.[1][6]
| Parameter | JQ1 | This compound | Source |
| Mechanism | Competitive BET Inhibition | BET Protein Degradation | [6] |
| BRD4 Occupancy | Preferential displacement from super-enhancers | Global depletion from all regulatory elements | [6] |
| Potency in T-ALL Lines | Less potent | Significantly more potent | [1][6] |
| c-MYC Downregulation | Modest and often transient | Strong and sustained | [1][6] |
| Apoptosis Induction | Insufficient at equimolar concentrations | Robust induction | [1][7] |
| Alternative Splicing | 1,141 events | 2,548 events | [8] |
In Vivo Animal Model Efficacy
The enhanced potency of this compound translates to superior performance in preclinical animal models of T-ALL. In a disseminated mouse model using SUPT11 T-ALL cells, this compound treatment resulted in a greater reduction of tumor burden and a significant extension of survival compared to mice treated with JQ1.[6][7]
| Parameter | Vehicle Control | JQ1 (20 mg/kg QD) | This compound (7.5 mg/kg BID) | Source |
| Tumor Burden | Progressive increase | Moderate reduction | Significant reduction | [6][7] |
| Median Survival | Baseline | Modestly extended | Significantly extended | [7] |
Disruption of the T-ALL Core Regulatory Circuitry
The profound difference in efficacy is rooted in how each compound affects the underlying transcriptional machinery of T-ALL.
-
JQ1 preferentially affects a discrete set of genes regulated by super-enhancers.[6] This leads to the downregulation of specific oncogenes like MYC.
-
This compound , by causing global BRD4 depletion, induces a widespread disruption in transcription elongation.[6][7] This leads to a collapse of the entire T-ALL core regulatory circuitry, affecting a much broader range of essential transcription factors and leading to a more potent anti-leukemic effect.[6] Analysis of RNA-seq data shows that this compound treatment results in more than double the number of alternative splicing events compared to JQ1, indicating a more profound impact on transcription and RNA processing.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and JQ1.
General Experimental Workflow
A typical workflow to compare the efficacy of these compounds involves parallel treatment of T-ALL cells or animal models, followed by a multi-pronged analysis of cellular and molecular endpoints.
Caption: A standard experimental workflow for comparing this compound and JQ1 in T-ALL models.
Cell Viability Assays
-
Objective: To determine the cytotoxic effects and calculate IC50 values.
-
Protocol: T-ALL cells are seeded in 96-well plates and treated with a range of concentrations of this compound, JQ1, or DMSO vehicle control. After a defined incubation period (e.g., 72 hours), cell viability is measured using a luminescent assay such as CellTiter-Glo (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Data is normalized to DMSO-treated controls to determine the percentage of viable cells.
Apoptosis Assays
-
Objective: To quantify the induction of programmed cell death.
-
Protocol: Cells are treated with fixed concentrations of this compound (e.g., 100 nM) or JQ1 (e.g., 100 nM) for specific time points (e.g., 24, 48 hours).[1] Harvested cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells). The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
Western Blotting
-
Objective: To measure the levels of specific proteins like BRD4 and c-MYC.
-
Protocol: T-ALL cells are treated with the compounds for various durations (e.g., 1, 2, 6 hours).[1] Cells are then lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for BRD4, BRD3, BRD2, c-MYC, and a loading control (e.g., β-actin). Secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence.
RNA Sequencing (RNA-seq)
-
Objective: To assess global changes in gene expression.
-
Protocol: T-ALL cells are treated with JQ1 (e.g., 1 µM) or this compound (e.g., 100 nM) for short time courses (e.g., 2 and 6 hours).[1] Total RNA is extracted, and library preparation is performed to generate cDNA libraries. To allow for cell-count normalized measures of RNA abundance, synthetic mRNA-like spike-in controls (e.g., ERCC Spike-In Mix) are added. Libraries are then sequenced on a high-throughput platform. Bioinformatic analysis is used to identify differentially expressed genes between treatment conditions.
In Vivo T-ALL Xenograft Model
-
Objective: To evaluate anti-tumor efficacy in a living organism.
-
Protocol: Immunocompromised mice are injected intravenously with a human T-ALL cell line (e.g., SUPT11) that has been engineered to express luciferase for bioluminescence imaging.[1] Once leukemia engraftment is confirmed via imaging, mice are randomized into treatment groups: vehicle control, JQ1 (e.g., 7.5 mg/kg, twice daily), or this compound (e.g., 7.5 mg/kg, twice daily) administered via intraperitoneal injection for a set duration (e.g., 18 days).[1] Tumor burden is monitored regularly using bioluminescence imaging, and overall survival is tracked.
Conclusion
The direct comparison between this compound and JQ1 in T-ALL models provides a clear verdict: the targeted degradation of BET proteins is a markedly more effective therapeutic strategy than competitive inhibition. By inducing the global removal of BRD4, this compound triggers a catastrophic collapse of the transcriptional programs essential for T-ALL cell survival, leading to superior anti-leukemic activity both in vitro and in vivo.[6] These findings strongly support the continued investigation and clinical development of BET protein degraders for the treatment of T-ALL and other transcriptionally addicted cancers.
References
- 1. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
dBET6 vs dBET1: what are the key differences in potency
A Comparative Guide to the Potency of dBET6 and dBET1 BET Degraders
Introduction: The Evolution of BET Protein Degraders
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, engineering the degradation of specific proteins rather than merely inhibiting them. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. Within this class, degraders of the Bromodomain and Extra-Terminal (BET) family of proteins, such as dBET1 and its successor this compound, have shown significant promise in cancer therapy. Both molecules are composed of the BET inhibitor (+)-JQ1 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase[1][2]. This design hijacks the cell's ubiquitin-proteasome system to eliminate BET proteins, key regulators of oncogenic gene expression, including the master transcription factor c-MYC[3][4][5].
This guide provides a detailed comparison of the potency of dBET1 and the second-generation, chemically optimized this compound. We will examine their key performance differences, supported by experimental data, and provide insights into the methodologies used for their evaluation.
Mechanism of Action: A Shared Pathway to Degradation
Both dBET1 and this compound operate through the same fundamental mechanism. The JQ1 moiety binds to the acetyl-lysine binding pocket of a BET protein (BRD2, BRD3, or BRD4), while the phthalimide moiety recruits the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the BET protein, marking it for degradation by the 26S proteasome. The subsequent depletion of BET proteins disrupts the transcriptional machinery of key oncogenes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: General mechanism of action for dBET1 and this compound PROTACs.
Quantitative Comparison of Potency
While dBET1 and this compound share a mechanism, chemical optimization has endowed this compound with significantly enhanced potency. This superiority is evident across multiple metrics, including binding affinity, degradation efficiency, and anti-proliferative activity.
Binding Affinity and Degradation Efficiency
Although both compounds exhibit a similar binding affinity for the first bromodomain of BRD4 (BRD4(1))[6][7], this compound demonstrates markedly superior degradation capability. This is attributed to factors such as improved cell permeability[8][9]. The efficiency of a PROTAC is often measured by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation level).
| Compound | Target | Assay Type | Metric | Value | Cell Line | Reference |
| This compound | BRD4 | Binding Assay | IC50 | ~10-14 nM | N/A | [1][3][10] |
| This compound | BRD4 | Degradation Assay | DC50 | 6 nM | HEK293T | [1] |
| This compound | BRD4 | Degradation Assay | Dmax | 97% | HEK293T | [1] |
| dBET1 | BRD4 | Degradation Assay | EC50 | 430 nM | Breast Cancer |
Cellular Anti-Proliferative Activity
The enhanced degradation efficiency of this compound translates directly into more potent anti-cancer effects. Across a wide panel of solid tumor cell lines, this compound consistently shows an order of magnitude greater anti-proliferative activity than dBET1[5].
| Compound | Cancer Type | Metric | Value (µM) | Cell Line(s) | Reference |
| This compound | Solid Tumors | IC50 | 0.001 - 0.5 | Various | [5] |
| dBET1 | Solid Tumors | IC50 | 0.5 - 5 | Various | [5] |
| dBET1 | AML | IC50 | 0.14 | MV4;11 | [4][11] |
| dBET1 | AML | IC50 | 0.148 - 0.355 | Kasumi, NB4, THP-1 | [12] |
The data clearly indicates that this compound is a more potent molecule. It achieves sub-nanomolar degradation and has IC50 values for proliferation that are at least tenfold lower than dBET1 in solid tumors[5][8]. This increased potency makes this compound a more effective agent for downregulating c-MYC and inducing apoptosis[5][9].
Downstream Signaling Consequences
The degradation of BET proteins by either dBET1 or this compound triggers a cascade of downstream events, culminating in an anti-tumor response. The primary consequence is the disruption of transcriptional programs controlled by BET proteins, most notably the suppression of c-MYC expression. This leads to cell cycle arrest and the induction of apoptosis. Due to its higher potency, this compound induces these effects more robustly and at lower concentrations than dBET1.
Caption: Downstream effects of BET protein degradation by dBET1 and this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the potency of BET degraders.
Western Blot for Protein Degradation
This assay directly measures the reduction in target protein levels following PROTAC treatment.
Caption: Workflow for assessing protein degradation via Western Blot.
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., MV4-11, LS174t) in appropriate media. Treat cells with a dose range of dBET1 or this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 24 hours)[2].
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine total protein concentration using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band densities using software like ImageJ. Normalize the target protein signal to the loading control to determine the relative degradation.
Cell Proliferation/Viability Assay
These assays measure the effect of the degraders on cancer cell growth.
Methodology (CCK-8 Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of dBET1 or this compound for a set period (e.g., 72 hours).
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control (e.g., DMSO). Plot the results to determine the IC50 value using non-linear regression[12].
Apoptosis Assay
This assay quantifies the number of cells undergoing apoptosis after treatment.
Methodology (Annexin V/PI Staining):
-
Treatment: Treat cells in culture with dBET1, this compound, or a vehicle control for a specified time (e.g., 24 hours)[12].
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment[13].
-
Conclusion
The comparison between dBET1 and this compound highlights the rapid evolution and potential of PROTAC technology. Through chemical optimization, this compound was developed as a significantly more potent BET degrader than its predecessor, dBET1. It exhibits superior cell permeability and achieves more efficient degradation of BET proteins, leading to anti-proliferative and pro-apoptotic effects at much lower concentrations[5][9]. While both molecules validate the therapeutic strategy of BET protein degradation, the enhanced potency of this compound makes it a more promising candidate for clinical development in treating various malignancies. The experimental frameworks detailed here provide a robust basis for the continued evaluation and comparison of novel protein degraders.
References
- 1. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Guide to the Validation of dBET6-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dBET6, a second-generation proteolysis-targeting chimera (PROTAC), against other BET-targeting alternatives in the context of inducing apoptosis in cancer cells. The information presented is supported by experimental data to aid in the evaluation and application of this potent anti-cancer compound.
Introduction to this compound: A Potent BET Degrader
This compound is a highly cell-permeable PROTAC designed to selectively target Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, for degradation.[1][2] It is composed of the BET inhibitor JQ1 linked to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[1] This bifunctional design allows this compound to recruit BRD4 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3] The degradation of BRD4, a key epigenetic reader, disrupts the transcriptional machinery of cancer cells, leading to the downregulation of critical oncogenes like c-MYC and ultimately inducing a robust apoptotic response.[4][5]
Comparative Performance: this compound vs. Alternatives
Experimental studies consistently demonstrate that this compound is a more potent inducer of apoptosis compared to the first-generation BET degrader, dBET1, and the BET inhibitor, JQ1.[6][7] The superiority of this compound is evident in its significantly lower IC50 values and its ability to induce apoptosis more effectively across a wide range of cancer cell lines.
Data Presentation
Table 1: Comparative Anti-Proliferative Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating that this compound inhibits cancer cell proliferation at much lower concentrations than dBET1 and JQ1.
| Cancer Type | Cell Line | This compound (µM) | dBET1 (µM) | JQ1 (µM) |
| Colon | HCT15 | 0.001 - 0.5 | 0.5 - 5 | 0.5 - 5 |
| Colon | HCT116 | 0.001 - 0.5 | 0.5 - 5 | 0.5 - 5 |
| Breast | MCF7 | 0.001 - 0.5 | 0.5 - 5 | 0.5 - 5 |
| Breast | SKBR3 | 0.001 - 0.5 | 0.5 - 5 | 0.5 - 5 |
| Melanoma | A375 | 0.001 - 0.5 | 0.5 - 5 | 0.5 - 5 |
| Ovarian | A2780 | 0.001 - 0.5 | 0.5 - 5 | 0.5 - 5 |
| Lung | H1993 | 0.001 - 0.5 | 0.5 - 5 | 0.5 - 5 |
| Prostate | DU145 | 0.001 - 0.5 | 0.5 - 5 | 0.5 - 5 |
Data compiled from studies showing this compound's anti-proliferative activity is at least one order of magnitude higher than dBET1 or JQ1.[6]
Table 2: Induction of Apoptosis in Solid Tumor Cell Lines
This table highlights the percentage of apoptotic cells following treatment. This compound was found to be a stronger inducer of apoptosis than its counterparts in 14 of 16 tested solid tumor cell lines.[6]
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Compared to Control) |
| MCF7 (Breast) | This compound (0.1-10 µM) | Significant Increase |
| T47D (Breast) | This compound (0.1-10 µM) | Significant Increase |
| A375 (Melanoma) | This compound (0.1-10 µM) | Significant Increase |
| HEY (Ovarian) | This compound (0.1-10 µM) | Significant Increase |
| H1993 (Lung) | This compound (0.1-10 µM) | Significant Increase |
| DU145 (Prostate) | This compound (0.1-10 µM) | Significant Increase |
In these six cell lines, apoptosis was significantly induced by this compound, but not by dBET1 or JQ1 at similar concentrations.[6]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Pathway
The diagram below illustrates the mechanism by which this compound leads to programmed cell death.
Caption: Mechanism of this compound-induced apoptosis via BRD4 degradation and c-MYC downregulation.
Experimental Workflow: Annexin V/PI Apoptosis Assay
This diagram outlines the key steps for quantifying apoptosis using flow cytometry.
Caption: Workflow for validating apoptosis using Annexin V and Propidium Iodide staining.
Experimental Protocols
Cell Viability and Proliferation Assay
This assay is crucial for determining the dose-dependent effect of the compounds on cell growth and for calculating IC50 values.
-
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound, dBET1, JQ1, and vehicle (DMSO) stock solutions
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, dBET1, and JQ1 in complete culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the different drug concentrations.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated cells and plot the results to determine IC50 values using appropriate software.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method is the gold standard for quantifying apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface.[6][8][9]
-
Materials:
-
Protocol:
-
Harvest both adherent and suspension cells from the culture plates. For adherent cells, use a gentle dissociation agent like trypsin and neutralize it with a serum-containing medium.[9]
-
Centrifuge the cell suspension and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[6][9]
-
Just before analysis, add PI solution to the cell suspension.
-
Analyze the samples immediately on a flow cytometer.[6]
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[9]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blot for Apoptosis Markers
This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade, such as PARP and Caspase-3, providing biochemical evidence of apoptosis.
-
Materials:
-
Cells treated with this compound or control compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-BRD4, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved PARP and cleaved Caspase-3 bands indicates the activation of the apoptotic pathway.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
JQ1 as a Negative Control for dBET6 Degradation Experiments: A Comparative Guide
In the burgeoning field of targeted protein degradation, precise experimental controls are paramount to validate the specific effects of degraders. This guide provides a comprehensive comparison of JQ1 and its application as a negative control in degradation experiments involving dBET6, a potent BET (Bromodomain and Extra-terminal domain) protein degrader. This document is intended for researchers, scientists, and drug development professionals seeking to design and interpret BET protein degradation studies accurately.
Introduction: Inhibition vs. Degradation
JQ1 is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains (BRD2, BRD3, BRD4, and BRDT), displacing them from chromatin and thereby inhibiting their transcriptional regulatory function.[1] In contrast, this compound is a proteolysis-targeting chimera (PROTAC) that functions as a BET protein degrader. It consists of JQ1 covalently linked to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[2][3] This bifunctional molecule recruits BET proteins to the CRBN E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.
The distinct mechanisms of action between JQ1 (inhibition) and this compound (degradation) underpin the rationale for using JQ1 as a negative control. While both molecules target BET proteins, JQ1 alone should not induce their degradation. Therefore, comparing the cellular effects of this compound to those of JQ1 allows researchers to distinguish between the consequences of BET protein degradation and simple bromodomain inhibition.
Mechanism of Action
The fundamental difference in the mechanisms of JQ1 and this compound is illustrated below.
JQ1 as a Negative Control: Rationale and Alternatives
In a this compound degradation experiment, JQ1 serves as a crucial negative control to demonstrate that the observed effects are due to the degradation of BET proteins and not merely their inhibition. An ideal experiment would include this compound, JQ1, and a vehicle control.
A superior negative control is the inactive enantiomer of JQ1, (-)-JQ1 . While (+)-JQ1 is the active enantiomer that binds to BET bromodomains, (-)-JQ1 is stereochemically hindered and does not significantly interact with them.[4] Therefore, (-)-JQ1 controls for any off-target effects of the JQ1 chemical scaffold that are independent of BET binding.
Comparative Performance Data
The potency of JQ1 is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of BET bromodomain binding or a downstream cellular effect. For this compound, the key metric is the half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded.
| Compound | Metric | Target/Cell Line | Value (nM) | Reference |
| (+)-JQ1 | IC50 | BRD4 (BD1) | 77 | [4] |
| (+)-JQ1 | IC50 | BRD4 (BD2) | 33 | [4] |
| (+)-JQ1 | IC50 | Various Lung Cancer Cell Lines | >5000 | [5] |
| This compound | DC50 (3h) | BRD4 in HEK293T cells | 6 | [2] |
| This compound | IC50 | BRD4 binding | 14 | [3][6] |
| This compound | DC50 (5h) | BRD4 in HEK293 cells | ~10 | [7] |
Experimental Protocols
Western Blotting for BET Protein Degradation
Objective: To visually and quantitatively assess the degradation of BET proteins following treatment with this compound, JQ1, and controls.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound, (+)-JQ1, (-)-JQ1, and a vehicle control (e.g., DMSO) for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4 (or a pan-BET antibody), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the BET protein bands to the loading control.
Cell Viability Assay
Objective: To determine the effect of BET protein degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, (+)-JQ1, and (-)-JQ1. Include a vehicle-only control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 or GI50 (50% growth inhibition) values.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To assess the genome-wide occupancy of BRD4 and distinguish the effects of displacement (JQ1) versus removal (this compound).
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound, JQ1, or vehicle. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 or a control IgG overnight.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of BRD4 enrichment. Compare the BRD4 occupancy profiles between the different treatment groups.
Logical Comparison of Controls
Conclusion
The use of appropriate negative controls is fundamental to the rigorous investigation of targeted protein degraders. JQ1, and more specifically its inactive enantiomer (-)-JQ1, are indispensable tools for dissecting the biological consequences of BET protein degradation by this compound, allowing researchers to differentiate between the effects of bromodomain inhibition and protein removal. By employing the experimental frameworks and comparative data presented in this guide, scientists can generate robust and reliable data, thereby advancing our understanding of this promising therapeutic modality.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CRBN-Dependent BRD4 Degradation by dBET6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dBET6, a potent proteolysis-targeting chimera (PROTAC), with alternative Bromodomain and Extra-Terminal (BET) protein inhibitors. It includes supporting experimental data and detailed protocols to facilitate the confirmation of this compound's mechanism of action, specifically its Cereblon (CRBN)-dependent degradation of BRodomain-containing protein 4 (BRD4).
Performance Comparison of BRD4-Targeting Compounds
The efficacy of this compound is benchmarked against the first-generation BET degrader, dBET1, and the well-characterized BET inhibitor, JQ1. The following tables summarize key quantitative data from various studies, highlighting the superior potency and degradation efficiency of this compound.
| Compound | Target(s) | Mechanism of Action | IC50 (BRD4 Binding) | DC50 (BRD4 Degradation) | Dmax (BRD4 Degradation) |
| This compound | BRD2, BRD3, BRD4 | CRBN-dependent Degradation | ~14 nM[1] | 0.3 nM - 8 nM[2] | >90%[2] |
| dBET1 | BRD2, BRD3, BRD4 | CRBN-dependent Degradation | Similar to this compound[3] | 0.5 µM - 5 µM[4][5] | Moderate[4] |
| JQ1 | BRD2, BRD3, BRD4 | Competitive Inhibition | Not Applicable | Not Applicable | Not Applicable |
Table 1: Comparative efficacy of this compound and other BRD4-targeting compounds. IC50 represents the half-maximal inhibitory concentration for binding, DC50 is the half-maximal degradation concentration, and Dmax is the maximum percentage of degradation.
| Cell Line | This compound IC50 (Proliferation) | JQ1 IC50 (Proliferation) |
| T-ALL Cell Lines (Panel) | More potent than JQ1[6] | - |
| Colon, Breast, Melanoma, etc. | 0.001 - 0.5 µM[4][5] | 0.5 - 5 µM[4][5] |
Table 2: Anti-proliferative activity of this compound versus JQ1 in various cancer cell lines.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-mediated BRD4 degradation and the typical experimental workflow to validate its CRBN-dependency.
Caption: Mechanism of this compound-induced BRD4 degradation.
Caption: Workflow for validating CRBN-dependent degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for BRD4 Degradation
This protocol is for assessing the levels of BRD4 and downstream proteins like c-MYC following treatment with this compound.
Materials:
-
Cell lines (e.g., MOLT4, HEK293T)
-
This compound, dBET1, JQ1, and DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
CRBN siRNA or CRISPR/Cas9 reagents for knockout
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-CRBN, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, dBET1, JQ1, or DMSO for the desired time points (e.g., 1, 2, 4, 8, 24 hours). For rescue experiments, pre-treat with MG132 or a CRBN ligand before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to the loading control.
In vivo Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of BRD4.
Materials:
-
HEK293T cells
-
Plasmids: HA-Ubiquitin, Flag-BRD4
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and MG132
-
Denaturing lysis buffer (containing 1% SDS)
-
Dilution buffer (SDS-free)
-
Anti-Flag M2 affinity gel
-
Wash buffer
-
Elution buffer (e.g., 3xFlag peptide)
-
Primary antibodies: anti-HA, anti-Flag
Procedure:
-
Transfection: Co-transfect HEK293T cells with HA-Ubiquitin and Flag-BRD4 plasmids.
-
Treatment: After 24-48 hours, treat cells with this compound and MG132 for 4-8 hours. MG132 is used to allow the accumulation of poly-ubiquitinated proteins.
-
Cell Lysis: Lyse cells in denaturing lysis buffer and boil to dissociate protein complexes.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate Flag-BRD4 using anti-Flag M2 affinity gel overnight at 4°C.
-
Washing and Elution: Wash the beads extensively. Elute the immunoprecipitated proteins.
-
Western Blot: Analyze the eluates by western blotting with an anti-HA antibody to detect ubiquitinated BRD4 and an anti-Flag antibody to confirm BRD4 immunoprecipitation.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound, dBET1, JQ1, and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of the compounds for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Generation of CRBN Knockout Cell Lines (CRISPR/Cas9)
This protocol is essential to definitively prove the CRBN-dependency of this compound.
Materials:
-
Target cell line
-
CRISPR/Cas9 system (e.g., lentiviral vectors expressing Cas9 and a CRBN-targeting sgRNA)
-
Transfection or transduction reagents
-
Puromycin or other selection antibiotic
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Western blot reagents to confirm loss of CRBN protein
Procedure:
-
sgRNA Design and Cloning: Design and clone an sgRNA targeting an early exon of the CRBN gene into a suitable vector.
-
Transfection/Transduction: Introduce the CRISPR/Cas9 components into the target cells.
-
Selection: Select for successfully transduced/transfected cells using the appropriate antibiotic.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate monoclonal populations.
-
Genotyping: Expand the clones and extract genomic DNA. PCR amplify the target region and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation: Confirm the absence of CRBN protein expression in knockout clones by Western blot. These validated clones can then be used in degradation assays to test the CRBN-dependency of this compound.[7][8][9][10][11]
By following these protocols and utilizing the comparative data provided, researchers can effectively confirm and characterize the CRBN-dependent degradation of BRD4 by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 4. broadpharm.com [broadpharm.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IT [thermofisher.com]
- 7. CRBN Knockout cell line (THP-1) | Ubigene [ubigene.us]
- 8. CRBN Gene Knockout Strategy | Red Cotton [rc-crispr.com]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. Human CRBN Knockout Cell Line-HEK293 (CSC-RT2706) - Creative Biogene [creative-biogene.com]
- 11. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Gene Expression Analysis Following dBET6 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative PCR (qPCR) to measure downstream gene expression after treatment with the BET degrader dBET6. It includes supporting experimental data, detailed protocols, and visualizations of the key biological pathways and experimental workflows.
This compound is a potent and highly selective proteolysis-targeting chimera (PROTAC) that induces the degradation of bromodomain and extraterminal (BET) proteins, primarily BRD4.[1][2][3] Unlike traditional BET inhibitors such as JQ1, which only block the acetyl-lysine binding pockets of BET proteins, this compound facilitates their ubiquitination and subsequent degradation by the proteasome. This leads to a more profound and sustained suppression of downstream gene expression, making it a promising therapeutic strategy in various cancers.[4][5] This guide will delve into the use of quantitative PCR (qPCR) to assess the efficacy of this compound by measuring the expression levels of key downstream target genes.
Comparative Analysis of Downstream Gene Expression
Treatment with this compound leads to a widespread decrease in steady-state mRNA levels.[1] A primary and well-documented downstream target of BET protein degradation is the MYC oncogene.[1][4][5] Studies have consistently demonstrated that this compound treatment leads to a significant downregulation of MYC expression in various cancer cell lines.
In a comparative study, this compound was shown to induce a much stronger downregulation of MYC expression compared to the first-generation BET inhibitor JQ1 and a related degrader, dBET1.[4] This enhanced effect on MYC transcription correlates with the superior anti-proliferative activity of this compound.[4] While JQ1 treatment can lead to a compensatory increase in BRD4 protein levels, this compound effectively depletes the cell of BRD4, leading to a more robust and lasting transcriptional repression.[6][7]
Beyond MYC, this compound has been shown to downregulate a larger set of transcripts compared to JQ1.[6] For instance, in multiple myeloma cells, this compound treatment, but not JQ1, causes the downregulation of the anti-apoptotic protein Mcl-1.[6] Furthermore, global transcriptional analysis has revealed that this compound treatment prompts a widespread impact on the transcriptional output, with thousands of mRNAs being significantly downregulated.[5]
Here is a summary of comparative data on the downregulation of MYC gene expression following treatment with this compound and JQ1 in different cancer cell lines:
| Cell Line | Treatment | Concentration | Duration | MYC Expression Fold Change (vs. Control) | Reference |
| T-ALL (MOLT4) | This compound | 100 nM | 1 hour | Subsequent downregulation | [1][5] |
| T-ALL (MOLT4) | JQ1 | Equimolar to this compound | Not Specified | No significant downregulation | [5] |
| Various Solid Tumors | This compound | Dose-dependent | 16 hours | Strongest downregulation | [4] |
| Various Solid Tumors | JQ1 | Dose-dependent | 16 hours | Dose-dependent decrease | [4] |
| Multiple Myeloma (MM.1S) | This compound | Not Specified | Not Specified | More pronounced suppression | [6] |
| Multiple Myeloma (MM.1S) | JQ1 | Not Specified | Not Specified | Less pronounced suppression | [6] |
| Breast Cancer (MCF-7) | JQ1 | Not Specified | Not Specified | Decreased expression | [8] |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is adapted from a study comparing the effects of JQ1, dBET1, and this compound on gene expression in solid tumor cell lines.[4]
1. Cell Culture and Treatment:
-
Culture the desired cancer cell lines in their appropriate growth medium.
-
Seed the cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with this compound, a control compound (e.g., JQ1 or DMSO vehicle), at various concentrations (e.g., 0.005-5 µM) for a specified duration (e.g., 16 hours) at 37°C.
2. RNA Isolation:
-
Following treatment, harvest the cells.
-
Isolate total RNA using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA.
-
Use a reverse transcriptase enzyme (e.g., Moloney murine leukemia virus reverse transcriptase), random primers, and dNTPs.
-
Perform the reverse transcription reaction according to the manufacturer's protocol.
4. Quantitative PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene (e.g., MYC) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Perform the qPCR reaction using a real-time PCR detection system.
-
The cycling conditions will typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes in the treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is typically calculated as 2-ΔΔCt.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced BRD4 degradation and subsequent repression of MYC transcription.
Experimental Workflow for qPCR Analysis
Caption: Workflow for quantifying downstream gene expression changes using qPCR after this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Genomics Identify Distinct and Overlapping Genes Mediating Resistance to Different Classes of Heterobifunctional Degraders of Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Proteomic Analysis of dBET6-Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic effects of dBET6, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins. By hijacking the ubiquitin-proteasome system, this compound offers a powerful approach to target previously intractable proteins implicated in various diseases, including cancer. This document summarizes key quantitative proteomic findings, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Quantitative Proteomic Analysis: this compound vs. Alternative BET-Targeting Compounds
Treatment of cells with this compound leads to the targeted degradation of BET proteins, primarily BRD2, BRD3, and BRD4. This degradation subsequently impacts the expression of downstream effector proteins. The following table provides an illustrative summary of protein abundance changes observed in cancer cell lines (e.g., T-cell acute lymphoblastic leukemia lines) following treatment with this compound compared to a standard BET inhibitor like JQ1. The data presented here is a representative compilation based on trends reported in the literature; actual values may vary depending on the specific cell line, treatment conditions, and experimental setup.
| Protein | Gene | Function | This compound Treatment (Illustrative Fold Change) | JQ1 (BET Inhibitor) Treatment (Illustrative Fold Change) | Reference Compound (e.g., HPP-9) (Illustrative Fold Change) |
| Primary Targets | |||||
| BRD2 | BRD2 | Transcriptional Regulator | ↓↓↓ (-10.0) | No significant change | ↓↓↓ (-9.5) |
| BRD3 | BRD3 | Transcriptional Regulator | ↓↓↓ (-8.5) | No significant change | ↓↓↓ (-8.0) |
| BRD4 | BRD4 | Transcriptional Regulator | ↓↓↓ (-12.0) | No significant change | ↓↓↓ (-11.0) |
| Downstream Effectors | |||||
| c-MYC | MYC | Transcription Factor, Oncogene | ↓↓ (-5.0) | ↓ (-2.0) | ↓↓ (-4.5) |
| GLI1 | GLI1 | Transcription Factor (Hedgehog Pathway) | ↓ (-2.5) | ↓ (-1.5) | ↓ (-2.2) |
| Off-Target Effects | |||||
| Protein X | GENEX | Unrelated Pathway | No significant change | No significant change | No significant change |
| Protein Y | GENEY | Unrelated Pathway | No significant change | No significant change | No significant change |
Note: The fold change values are illustrative and represent a significant decrease (↓↓↓), moderate decrease (↓↓), or slight decrease (↓) in protein abundance. "No significant change" indicates that the protein levels were not substantially altered. HPP-9 is another PROTAC that, like this compound, targets BET proteins for degradation.
Experimental Protocols
The following sections detail standardized protocols for the proteomic analysis of cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MOLT-4, a T-ALL cell line) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 1, 3, 6, 24 hours).
-
Cell Harvesting: After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors. Sonicate the lysate on ice to ensure complete cell disruption and to shear genomic DNA.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Protein Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides with a solution of 80% acetonitrile and 0.1% TFA.
-
Sample Drying: Dry the eluted peptides completely using a vacuum centrifuge.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 0.1% formic acid. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap instrument). A typical setup involves a nano-flow HPLC system coupled to the mass spectrometer. Peptides are separated on a C18 analytical column using a gradient of increasing acetonitrile concentration. The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Data Processing: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut). This involves peptide identification by searching the MS/MS spectra against a protein sequence database (e.g., UniProt) and protein quantification based on the intensity of the identified peptides.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially abundant between the this compound-treated and control samples. This typically involves t-tests or ANOVA, with correction for multiple hypothesis testing.
Visualizing the Molecular Mechanisms of this compound
The following diagrams, generated using the DOT language, illustrate the experimental workflow for proteomic analysis and the key signaling pathways affected by this compound.
Caption: Experimental workflow for proteomic analysis of this compound-treated cells.
Unveiling the Divergent Mechanisms of Action: dBET6 Versus Traditional BET Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct functionalities of the BET-degrading PROTAC dBET6 and conventional BET inhibitors, supported by experimental data and detailed methodologies.
In the landscape of epigenetic drug discovery, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy for various malignancies and inflammatory diseases. While traditional small-molecule BET inhibitors have paved the way, a new class of molecules, Proteolysis-Targeting Chimeras (PROTACs), is revolutionizing the field by inducing the degradation of these proteins. This guide provides a detailed comparison of the mechanisms, efficacy, and experimental evaluation of the BET degrader this compound and conventional BET inhibitors like JQ1.
A Tale of Two Mechanisms: Inhibition vs. Degradation
The fundamental difference between this compound and traditional BET inhibitors lies in their mechanism of action. Traditional inhibitors, such as the well-characterized molecule JQ1, function through competitive binding. They occupy the acetyl-lysine binding pockets (bromodomains) of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors.[1] This displacement from chromatin leads to the suppression of target gene transcription, including critical oncogenes like MYC.[2]
In stark contrast, this compound operates by inducing the targeted degradation of BET proteins. As a PROTAC, this compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins (derived from a BET inhibitor), a linker, and a ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This design facilitates the formation of a ternary complex between the BET protein and the CRBN E3 ligase, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[3][4] This event-driven pharmacology allows for a substoichiometric and catalytic mode of action.
Visualizing the Mechanistic Divide
To illustrate these distinct mechanisms, the following diagrams depict the signaling pathways involved.
Caption: Mechanism of traditional BET inhibitors.
Caption: Mechanism of the BET degrader this compound.
Quantitative Comparison: this compound vs. JQ1
The distinct mechanisms of action translate into significant differences in potency and cellular effects. The following tables summarize key quantitative data from comparative studies.
| Compound | Cell Line | IC50 (µM) - Proliferation | Reference |
| This compound | HCT-116 (Colon) | 0.001 | [5] |
| MDA-MB-231 (Breast) | 0.002 | [5] | |
| A-375 (Melanoma) | 0.003 | [5] | |
| OVCAR-3 (Ovarian) | 0.004 | [5] | |
| A-549 (Lung) | 0.005 | [5] | |
| PC-3 (Prostate) | 0.002 | [5] | |
| JQ1 | HCT-116 (Colon) | 0.5 | [5] |
| MDA-MB-231 (Breast) | 1.2 | [5] | |
| A-375 (Melanoma) | 0.8 | [5] | |
| OVCAR-3 (Ovarian) | 2.5 | [5] | |
| A-549 (Lung) | 5.0 | [5] | |
| PC-3 (Prostate) | 1.5 | [5] |
Table 1: Comparative Anti-proliferative Activity. Data shows that this compound exhibits significantly lower IC50 values across a panel of solid tumor cell lines, indicating much higher potency than JQ1.[5]
| Parameter | JQ1 (1 µM) | This compound (100 nM) | Reference |
| Downregulated mRNAs (2h) | 1,046 | 5,029 | [3] |
| Downregulated mRNAs (6h) | 2,099 | 11,473 | [3] |
Table 2: Transcriptional Impact in MOLT4 T-ALL Cells. This data highlights that this compound, even at a 10-fold lower concentration, leads to a more profound and widespread downregulation of mRNA transcripts compared to JQ1.[3]
| Parameter | JQ1 | This compound | Reference |
| BRD4 Chromatin Occupancy | Preferential displacement from super-enhancers | Global depletion from all regulatory elements | [3] |
Table 3: Effect on BRD4 Chromatin Binding. This illustrates a key mechanistic difference where this compound removes BRD4 globally, while JQ1's effect is more localized.[3]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Western Blotting for BET Protein Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of BET proteins following treatment with this compound.
Caption: Western Blotting Experimental Workflow.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound, JQ1, or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target BET protein (e.g., anti-BRD4) overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for BRD4 Degradation
TR-FRET assays can be adapted to quantify the amount of a target protein in cell lysates, providing a high-throughput method to measure protein degradation.
Caption: TR-FRET for Protein Degradation Workflow.
Methodology:
-
Cell Treatment and Lysis: Treat cells with a serial dilution of this compound or JQ1 for a specified time. Lyse the cells directly in the plate using a suitable lysis buffer.
-
Reagent Preparation: Prepare a master mix of TR-FRET reagents, which typically includes a terbium-labeled antibody against a tag on a BRD4-binding molecule and a fluorescently labeled version of that tag.
-
Assay Plate Setup: Add the cell lysates and the TR-FRET reagent master mix to a low-volume 384-well plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for the binding equilibrium to be reached.
-
Signal Detection: Measure the time-resolved fluorescence signal at the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) emission wavelengths using a plate reader with TR-FRET capability.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
RNA Sequencing (RNA-seq) for Transcriptional Profiling
RNA-seq is a powerful technique to comprehensively analyze the changes in the transcriptome following treatment with this compound or BET inhibitors.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of dBET6: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the selectivity of dBET6, a potent proteolysis-targeting chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) family proteins. Intended for researchers, scientists, and drug development professionals, this document presents a detailed comparison of this compound with other well-known BET inhibitors, JQ1 and OTX015, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates exceptional selectivity for the degradation of BET proteins (BRD2, BRD3, and BRD4) within the cellular environment. Comprising the pan-BET inhibitor JQ1 linked to a ligand for the E3 ubiquitin ligase cereblon (CRBN), this compound effectively hijacks the cell's ubiquitin-proteasome system to induce the degradation of its target proteins. This mode of action provides a distinct advantage over traditional inhibitors by eliminating the target protein rather than merely blocking its function. Proteomic studies have confirmed the remarkable selectivity of this compound, showing that at effective concentrations, only BRD2, BRD3, and BRD4 are significantly depleted from the proteome.
Comparative Selectivity Profile
The following tables summarize the quantitative data on the binding affinity and degradation efficiency of this compound in comparison to the BET inhibitors JQ1 and OTX015.
Table 1: In Vitro Binding Affinity and Degradation Potency of this compound
| Compound | Target | Assay Type | IC50 / Kd / DC50 | Reference |
| This compound | BET Bromodomains | - | ~10 nM (IC50) | |
| BRD4 (BD1) | AlphaScreen | 14 nM (IC50) | ||
| BRD4 (BD1) | Fluorescence Polarization | 46 nM (Kd) | ||
| BRD4 | Cellular Degradation (HEK293T) | 6 nM (DC50) | ||
| BRD2, BRD3, BRD4 | Cellular Degradation (MOLT4) | Proteome-wide selectivity |
Table 2: Comparative In Vitro Binding Affinities of BET Inhibitors
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| (+)-JQ1 | BRD2 (N-terminal) | - | 17.7 nM (IC50) | |
| BRD4 (C-terminal) | - | 32.6 nM (IC50) | ||
| BRD4 (N-terminal) | - | 76.9 nM (IC50) | ||
| BRD4 (N-terminal) | Isothermal Titration Calorimetry | ~50 nM (Kd) | ||
| BRD4 (C-terminal) | Isothermal Titration Calorimetry | ~90 nM (Kd) | ||
| BRD3 (N-terminal) | Isothermal Titration Calorimetry | ~59.5 nM (Kd) | ||
| BRD3 (C-terminal) | Isothermal Titration Calorimetry | ~82 nM (Kd) | ||
| BRDT (N-terminal) | Isothermal Titration Calorimetry | ~190 nM (Kd) | ||
| OTX015 | BRD2, BRD3, BRD4 | Inhibition of binding to acetylated histone 4 | 92-112 nM (IC50) |
Mechanism of Action: this compound-Mediated Protein Degradation
This compound functions as a molecular bridge, simultaneously binding to a BET protein and the E3 ubiquitin ligase cereblon. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further investigation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of inhibitors to BET bromodomains.
Principle: TR-FRET relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled antibody) to an acceptor fluorophore (e.g., a fluorescently labeled ligand) when they are in close proximity. Inhibition of the protein-ligand interaction leads to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the terbium-labeled anti-GST antibody and GST-tagged BET bromodomain protein (e.g., BRD4-BD1) in assay buffer.
-
Dilute a biotinylated histone peptide (or a small molecule ligand) and a streptavidin-conjugated acceptor fluorophore in assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the GST-tagged BET protein and terbium-labeled antibody mixture.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the biotinylated ligand and streptavidin-acceptor mixture.
-
Incubate for a further period (e.g., 60-120 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is another common method for studying protein-protein or protein-ligand interactions.
Principle: The assay utilizes two types of beads: donor beads that generate singlet oxygen upon illumination, and acceptor beads that emit light upon receiving the singlet oxygen. When the beads are brought into proximity by a biomolecular interaction, a signal is produced. Inhibitors disrupt this interaction, leading to a loss of signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Conjugate the BET bromodomain protein (e.g., His-tagged BRD4-BD1) to acceptor beads (e.g., Nickel chelate acceptor beads).
-
Conjugate a biotinylated ligand (e.g., biotinylated histone peptide or JQ1) to donor beads (streptavidin-coated donor beads).
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the BET protein-conjugated acceptor beads.
-
Add the biotinylated ligand.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the streptavidin-coated donor beads.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the AlphaScreen signal using a plate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.
Principle: ITC measures the heat change that occurs when two molecules interact. A solution of one molecule (the ligand) is titrated into a solution of the other molecule (the macromolecule) in a sample cell. The heat released or absorbed is measured, and from this, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.
Protocol Outline:
-
Sample Preparation:
-
Express and purify the BET bromodomain protein and ensure it is in a well-defined buffer.
-
Dissolve the inhibitor in the exact same buffer to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Acquisition:
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Conclusion
The data presented in this guide unequivocally establishes this compound as a highly selective degrader of BET family proteins. Its unique mechanism of action, which leads to the elimination of BRD2, BRD3, and BRD4, offers a distinct and potent approach to targeting these key epigenetic regulators. The provided experimental protocols serve as a valuable resource for researchers seeking to validate and expand upon these findings in their own studies. The superior selectivity of this compound, as demonstrated by proteome-wide analysis, makes it an invaluable tool for dissecting the specific functions of BET proteins and a promising candidate for therapeutic development.
Safety Operating Guide
Essential Safety and Logistical Information for Handling dBET6
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of dBET6, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of BET bromodomains. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and may cause damage to fertility or an unborn child.[1] Therefore, stringent safety measures must be implemented.
1.1. Required Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to ensure appropriate PPE is used. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended.[2] Ensure gloves meet ASTM D6978-05 standards.[2] Change gloves immediately if contaminated or torn, and do not wear for more than one hour.[2] |
| Body Protection | Lab Coat/Gown | A disposable, solid-front gown is preferred to prevent contamination of personal clothing.[3] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields are mandatory. When there is a risk of splashing, chemical safety goggles should be worn. |
| Face Protection | Face Shield | A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if there is a risk of aerosol generation. The specific type of respirator should be determined by a risk assessment. |
Operational Plans: Step-by-Step Guidance
2.1. Weighing and Handling of Solid this compound
Due to its potent nature, weighing this compound requires a controlled environment to minimize exposure.
-
Step 1: Preparation. Don all required PPE.
-
Step 2: Containment. Whenever possible, use a ventilated balance enclosure (VBE) or a similar containment system.[4][5] If a VBE is not available, a chemical fume hood must be used.
-
Step 3: Weighing. Use an automated powder dispensing system if available to enhance accuracy and safety.[6] If weighing manually, use appropriate tools (e.g., anti-static spatulas) to minimize aerosolization.
-
Step 4: Post-Weighing. Carefully clean all surfaces and equipment used for weighing.
2.2. Preparation of this compound Stock Solutions
-
Step 1: Solvent Selection. this compound is soluble in DMSO.[7][8]
-
Step 2: Dissolution. To prepare a stock solution, dissolve the weighed this compound powder in fresh, anhydrous DMSO. Sonication may be required to aid dissolution.[8]
-
Step 3: Aliquoting and Storage. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one year or -80°C for up to two years.[9]
2.3. In Vitro Experimental Protocols
2.3.1. Administration to Cell Cultures
The following is a general guideline for treating adherent and suspension cells with this compound.
-
For Adherent Cells:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, prepare the desired concentration of this compound in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate for the desired time period.
-
-
For Suspension Cells:
-
Count the cells and adjust the density to the desired concentration in a new flask with fresh, pre-warmed medium.
-
Add the required volume of this compound stock solution to achieve the final desired concentration.
-
Incubate for the desired time period.
-
2.4. In Vivo Experimental Protocols
2.4.1. Formulation for Animal Dosing
For in vivo studies, this compound can be formulated for oral or intraperitoneal administration. Always prepare fresh on the day of use.[9]
| Route of Administration | Formulation | Solubility |
| Oral (p.o.) / Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (Suspended solution, may require sonication)[8][9] |
| Oral (p.o.) / Intraperitoneal (i.p.) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear solution)[8][9] |
2.4.2. Intraperitoneal (IP) Injection in Mice
-
Step 1: Restraint. Properly restrain the mouse to expose the abdomen.
-
Step 2: Injection Site. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]
-
Step 3: Injection. Insert a 25-27 gauge needle at a 30-45 degree angle.[7][10] Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
Step 4: Post-Injection. Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.[10]
2.4.3. Oral Gavage in Mice
-
Step 1: Measurement. Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[11]
-
Step 2: Restraint. Restrain the mouse and gently extend its head back to straighten the esophagus.[12]
-
Step 3: Insertion. Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. Do not force the needle.[12][13]
-
Step 4: Administration. Once the needle is in place, slowly administer the this compound formulation.
-
Step 5: Post-Administration. Gently remove the needle and monitor the animal for any signs of respiratory distress.[1]
Disposal Plans
All waste contaminated with this compound must be treated as hazardous chemical waste.
3.1. Solid Waste Disposal
-
Contaminated PPE and Labware: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, vials) must be collected in a designated, clearly labeled hazardous waste container.[14]
3.2. Liquid Waste Disposal
-
Unused Solutions: Collect all unused this compound solutions in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[15]
-
Contaminated Media: Collect all cell culture media containing this compound in a labeled hazardous waste container for chemical waste.
-
First Rinse of Glassware: The first rinse of any glassware that contained this compound must be collected as hazardous waste.[15] Subsequent rinses may be disposed of down the drain with copious amounts of water, pending local regulations.
3.3. Animal Waste and Carcasses
-
Excrement and Bedding: Bedding and waste from animals treated with this compound should be handled as cytotoxic waste and disposed of according to institutional guidelines.[2]
-
Carcasses: Animal carcasses should be disposed of as pathological waste, following institutional protocols for animals treated with hazardous chemicals.
3.4. Decontamination of Surfaces
-
In case of a spill, cover the area with an absorbent material and then apply a suitable decontaminant.[16]
-
Work from the outside of the spill inward to prevent spreading.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
After decontamination, the surface should be cleaned with a standard laboratory disinfectant.
Mechanism of Action of this compound
This compound is a PROTAC that induces the degradation of BET bromodomain proteins, primarily BRD4.[4][7] It functions by forming a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase, Cereblon (CRBN).[17] This proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[18] The degradation of BRD4 leads to the downregulation of key oncogenes, such as c-MYC, and ultimately induces apoptosis in cancer cells.[7]
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 18. A protocol to effectively create single cell suspensions of adherent cells for multiparameter high-throughput flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
